6RK73
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-cyano-N-(5-morpholin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c14-9-17-2-1-10(8-17)12(19)16-13-15-7-11(21-13)18-3-5-20-6-4-18/h7,10H,1-6,8H2,(H,15,16,19)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIHSXKWNFYNNS-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)NC2=NC=C(S2)N3CCOCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C(=O)NC2=NC=C(S2)N3CCOCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of 6RK73 in Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanism of action of 6RK73, a covalent irreversible inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), in the context of breast cancer. Emerging research has identified UCHL1 as a key deubiquitinase that promotes oncogenic signaling pathways, particularly in aggressive subtypes such as triple-negative breast cancer (TNBC). This compound demonstrates high potency and selectivity for UCHL1, leading to the disruption of the Transforming Growth Factor-β (TGF-β) signaling pathway. This guide provides a comprehensive overview of the preclinical data, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows associated with this compound's anti-cancer activity.
Introduction
Breast cancer remains a significant global health challenge, with metastasis being the primary cause of mortality.[1][2] The epithelial-mesenchymal transition (EMT) is a critical process that endows cancer cells with migratory and invasive properties, facilitating their dissemination to distant organs.[2] The TGF-β signaling pathway is a well-established driver of EMT and metastasis in various cancers, including breast cancer.[2]
Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme (DUB), has been identified as a proto-oncogene in several cancers.[1][2] In breast cancer, particularly in aggressive subtypes like TNBC, UCHL1 is highly active and plays a crucial role in promoting metastasis by stabilizing key components of the TGF-β pathway.[1][2]
This compound is a novel, specific, and irreversible covalent inhibitor of UCHL1.[1][2] By targeting UCHL1, this compound effectively abrogates the pro-metastatic effects of the TGF-β signaling cascade, presenting a promising therapeutic strategy for aggressive breast cancer. This document serves as an in-depth technical resource on the mechanism of action of this compound, compiling available quantitative data, experimental methodologies, and pathway diagrams to support further research and drug development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Inhibitory Potency of this compound
| Target | IC50 (μM) | Source |
| UCHL1 | 0.23 | [2] |
| UCHL3 | 236 | [2] |
Table 2: Cellular and In Vivo Efficacy of this compound
| Assay | Cell Line | Treatment | Observed Effect | Source |
| Cell Migration | MDA-MB-436 | 5 µM this compound for 24-48 hours | Significantly slower migration compared to DMSO control. | [2] |
| Protein Phosphorylation (TGF-β induced) | MDA-MB-436 | 5 µM this compound for 1-3 hours | Strong inhibition of pSMAD2 and pSMAD3. | [2] |
| Protein Levels | MDA-MB-436 | 5 µM this compound for 1-3 hours | Decrease in TβRI and total SMAD protein levels. | [2] |
| Breast Cancer Extravasation | MDA-MB-436 | Not specified | Potent inhibition in a zebrafish model. | [2] |
Note: Specific quantitative data on the percentage of migration inhibition and tumor growth inhibition were not available in the reviewed literature. The effects were described qualitatively as significant.
Signaling Pathway Analysis
This compound's primary mechanism of action is the inhibition of UCHL1, which directly impacts the TGF-β signaling pathway. In aggressive breast cancer cells, UCHL1 deubiquitinates and stabilizes the TGF-β type I receptor (TβRI) and the downstream signaling proteins SMAD2 and SMAD3. This stabilization enhances the pro-metastatic TGF-β signaling. By irreversibly inhibiting UCHL1, this compound promotes the ubiquitination and subsequent degradation of TβRI and SMAD2/3, thereby attenuating the TGF-β pathway and inhibiting cancer cell migration and invasion.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
UCHL1 Inhibition Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against UCHL1.
-
Reagents and Materials:
-
Recombinant human UCHL1 and UCHL3 proteins
-
Fluorogenic ubiquitin substrate (e.g., Ub-AMC)
-
This compound compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer to the desired final concentrations.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add recombinant UCHL1 or UCHL3 protein to each well to a final concentration of approximately 10 nM.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate (e.g., Ub-AMC to a final concentration of 1 µM).
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm for AMC) at kinetic intervals for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of breast cancer cells.
-
Cell Culture:
-
Culture MDA-MB-436 cells in appropriate media (e.g., DMEM with 10% FBS) to confluence in 6-well plates.
-
-
Procedure:
-
Create a uniform scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh media containing either 5 µM this compound or DMSO (vehicle control).
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area for both treated and control groups.
-
Western Blot Analysis of SMAD Phosphorylation
This protocol details the detection of changes in TGF-β pathway protein levels and phosphorylation status.
-
Cell Treatment and Lysis:
-
Seed MDA-MB-436 cells and grow to 70-80% confluence.
-
Pre-treat cells with 5 µM this compound or DMSO for 1-3 hours.
-
Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 1 hour.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against pSMAD2, pSMAD3, total SMAD2/3, TβRI, UCHL1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Zebrafish Xenograft Model for Extravasation
This in vivo model evaluates the effect of this compound on the ability of cancer cells to exit the vasculature.
-
Cell Preparation and Injection:
-
Label MDA-MB-436 cells with a fluorescent dye (e.g., CM-Dil).
-
At 48 hours post-fertilization, anesthetize transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP)).
-
Inject approximately 200-300 labeled cancer cells into the yolk sac or perivitelline space of each embryo.
-
-
Treatment and Imaging:
-
After injection, transfer the embryos to fresh egg water containing either this compound at the desired concentration or DMSO.
-
Incubate the embryos at 33-35°C.
-
At 24-48 hours post-injection, image the embryos using a fluorescence microscope.
-
Quantify the number of extravasated cells (cells that have moved from the vasculature into the surrounding tissue) in the caudal hematopoietic tissue (CHT) region.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental processes and the logical framework for the investigation of this compound.
Conclusion
This compound is a potent and selective inhibitor of UCHL1 that demonstrates significant anti-metastatic effects in preclinical models of breast cancer. Its mechanism of action is centered on the disruption of the TGF-β signaling pathway through the destabilization of TβRI and SMAD2/3. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on comprehensive in vivo efficacy and toxicity profiling in orthotopic murine models to advance this compound towards clinical development for the treatment of aggressive and metastatic breast cancer.
References
The Compound 6RK73: A Potent and Specific Inhibitor of UCHL1 with Anti-Metastatic Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Compound 6RK73 is a covalent, irreversible, and highly specific inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in the progression of several cancers, including aggressive breast cancer. By targeting UCHL1, this compound effectively disrupts the transforming growth factor-beta (TGFβ) signaling pathway, a critical mediator of epithelial-mesenchymal transition (EMT) and metastasis. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and detailed protocols for key experiments utilized to characterize its activity. The information presented is intended to support further research and development of this compound and other UCHL1 inhibitors as potential therapeutics for cancer.
Introduction to this compound and its Target: UCHL1
Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a deubiquitinase (DUB) that plays a crucial role in the ubiquitin-proteasome system by removing ubiquitin from target proteins, thereby rescuing them from degradation.[1] Elevated levels and activity of UCHL1 have been observed in various malignancies, including triple-negative breast cancer (TNBC), where it is associated with a more aggressive phenotype and poor prognosis.[2] UCHL1 promotes cancer metastasis by stabilizing key components of pro-metastatic signaling pathways.[1]
This compound has emerged as a potent and specific small molecule inhibitor of UCHL1.[3][4] It acts as a covalent and irreversible inhibitor, offering a powerful tool for studying the function of UCHL1 and a potential therapeutic agent for cancers with high UCHL1 activity.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the inhibitory activity and cellular effects of this compound.
| Parameter | Value | Description | Reference |
| IC50 (UCHL1) | 0.23 µM | The half maximal inhibitory concentration of this compound against UCHL1. | [3][4] |
| IC50 (UCHL3) | 236 µM | The half maximal inhibitory concentration of this compound against UCHL3, demonstrating high selectivity for UCHL1. | [3] |
| Cellular Effect | Cell Line | Treatment Conditions | Observed Effect | Reference |
| Inhibition of TGFβ-induced pSMAD2 and pSMAD3 | MDA-MB-436 | 5 μM; 1-3 hours | Strong inhibition of phosphorylation. | [3] |
| Decrease in TβRI and total SMAD protein levels | MDA-MB-436 | 5 μM; 1-3 hours | Reduction in the levels of these signaling proteins. | [3] |
| Inhibition of cell migration | MDA-MB-436 | 5 μM; 24-48 hours | Significantly slower migration compared to DMSO control. | [3] |
Mechanism of Action: Inhibition of the TGFβ Signaling Pathway
The anti-metastatic effects of this compound are primarily attributed to its inhibition of the TGFβ signaling pathway. UCHL1 promotes TGFβ signaling by deubiquitinating and stabilizing the TGFβ type I receptor (TβRI) and the downstream signaling molecules SMAD2 and SMAD3.[1] This stabilization enhances the cellular response to TGFβ, a potent inducer of EMT and metastasis.
By inhibiting UCHL1, this compound leads to the ubiquitination and subsequent degradation of TβRI and SMAD proteins. This, in turn, blocks the phosphorylation of SMAD2 and SMAD3, which is a critical step in the transduction of the TGFβ signal to the nucleus. The net effect is a potent suppression of TGFβ-induced gene expression, leading to the inhibition of cancer cell migration and extravasation.[2][5]
References
- 1. Advancements in Zebrafish Models for Breast Cancer Research: Unveiling Biomarkers, Targeted Therapies, and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ubiqbio.com [ubiqbio.com]
- 3. med.virginia.edu [med.virginia.edu]
- 4. Embryonic zebrafish xenograft assay of human cancer... | F1000Research [f1000research.com]
- 5. biorxiv.org [biorxiv.org]
6RK73: A Potent and Specific Covalent Inhibitor of UCHL1 for Preclinical Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a deubiquitinating enzyme implicated in the progression of various diseases, including cancer. Its role in promoting cancer metastasis, particularly in breast cancer, has identified it as a promising therapeutic target. This technical guide provides an in-depth overview of 6RK73, a covalent, irreversible, and highly specific inhibitor of UCHL1. This document details the mechanism of action of this compound, its inhibitory properties, and its effects on key signaling pathways. Furthermore, it provides detailed experimental protocols for the assessment of this compound's activity and its biological effects, intended to serve as a valuable resource for researchers in the fields of oncology and drug discovery.
Introduction to UCHL1 and the Rationale for Inhibition
UCHL1, also known as PGP9.5, is a member of the ubiquitin C-terminal hydrolase family of deubiquitinating enzymes (DUBs). It is highly expressed in neuronal tissues and has been linked to neurodegenerative diseases. However, emerging evidence has highlighted its overexpression in various cancers, where it is associated with tumor progression, metastasis, and therapeutic resistance. In the context of breast cancer, UCHL1 has been shown to promote metastasis by modulating key signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway. The enzymatic activity of UCHL1, which involves the removal of ubiquitin from target proteins, leads to their stabilization and accumulation, thereby driving oncogenic processes. This makes the specific inhibition of UCHL1 a compelling strategy for the development of novel anti-cancer therapeutics.
This compound: A Specific and Covalent UCHL1 Inhibitor
This compound is a small molecule inhibitor characterized by its high potency and specificity for UCHL1. Its chemical structure is presented below.
Chemical Structure of this compound: (Structure to be inserted here if available in a graphical format)
This compound acts as a covalent and irreversible inhibitor, forming a stable adduct with the active site of UCHL1. This mode of action ensures a sustained inhibition of the enzyme's deubiquitinating activity.
Quantitative Data on this compound Inhibitory Activity
The inhibitory potency and selectivity of this compound have been quantified in various biochemical and cellular assays. A summary of this data is presented in the table below for easy comparison.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | 0.23 µM | UCHL1 | [1][2] |
| IC50 | 236 µM | UCHL3 | [1] |
| Inhibition of TGFβ-induced pSMAD2/3 | Strong inhibition at 5 µM | MDA-MB-436 cells | [1] |
| Effect on TβRI and total SMAD levels | Decrease at 5 µM | MDA-MB-436 cells | [1] |
| Inhibition of cell migration | Significant at 5 µM (24-48h) | MDA-MB-436 cells | [1] |
Mechanism of Action: Inhibition of the TGFβ-SMAD Signaling Pathway
The primary mechanism through which this compound exerts its anti-metastatic effects in breast cancer is by inhibiting the TGF-β signaling pathway. UCHL1 has been shown to deubiquitinate and stabilize the TGF-β type I receptor (TβRI) and the downstream signaling molecules SMAD2 and SMAD3.[3][4] By inhibiting UCHL1, this compound promotes the ubiquitination and subsequent degradation of these key components, leading to the attenuation of the TGF-β signaling cascade. This results in a potent suppression of TGF-β-induced cellular responses that drive metastasis.[1]
Potential Involvement in the PI3K/Akt Signaling Pathway
While the primary described mechanism of this compound involves the TGF-β pathway, UCHL1 has also been implicated in the regulation of the PI3K/Akt signaling pathway.[5][6][7] This pathway is a critical regulator of cell survival, proliferation, and growth. UCHL1 can influence Akt signaling through various mechanisms, including the deubiquitination of key pathway components. Although direct studies on the effect of this compound on the PI3K/Akt pathway are limited, its inhibition of UCHL1 suggests a potential for indirect modulation of this pathway. Further investigation is warranted to fully elucidate the impact of this compound on PI3K/Akt signaling.
Detailed Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the activity and effects of this compound.
UCHL1 Inhibition Assay (IC50 Determination)
This protocol describes a fluorogenic assay to determine the IC50 of this compound against UCHL1.
Materials:
-
Purified recombinant human UCHL1 protein
-
Ubiquitin-AMC (Ub-AMC) fluorogenic substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 25 µL of diluted UCHL1 (e.g., 80 pg/µL) to each well, except for the "Negative Control" wells.[1]
-
Add 25 µL of Assay Buffer to the "Negative Control" wells.[1]
-
Add 5 µL of the this compound serial dilutions to the respective wells. Add 5 µL of Assay Buffer with the same DMSO concentration to the "Positive Control" and "Negative Control" wells.
-
Pre-incubate the plate at room temperature for 30 minutes with gentle agitation.[1]
-
Prepare the Ub-AMC substrate solution by diluting it in Assay Buffer (e.g., 400-fold dilution).[1]
-
Initiate the reaction by adding 20 µL of the diluted Ub-AMC substrate to all wells.[1]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[1]
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of TGF-β Pathway Proteins
This protocol details the procedure for analyzing the effect of this compound on the protein levels of pSMAD2, TβRI, and total SMAD2/3 in MDA-MB-436 cells.
Materials:
-
MDA-MB-436 breast cancer cells
-
This compound
-
TGF-β1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-SMAD2 (Ser465/467)
-
Rabbit anti-TβRI
-
Rabbit anti-SMAD2/3
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed MDA-MB-436 cells and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 5 µM) for a specified time (e.g., 1-3 hours).[1]
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended starting dilutions should be optimized based on the antibody datasheet.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize to the loading control.
Cell Migration Assay (Transwell Assay)
This protocol describes a transwell migration assay to assess the effect of this compound on the migratory capacity of MDA-MB-436 cells.
Materials:
-
MDA-MB-436 cells
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Cell stain (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Starve MDA-MB-436 cells in serum-free medium for 24 hours.
-
Resuspend the starved cells in serum-free medium containing this compound (e.g., 5 µM) or vehicle control (DMSO).
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Seed the cell suspension into the upper chamber of the transwell inserts.
-
Incubate the plate for 24-48 hours at 37°C.[1]
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields under a microscope.
-
Compare the number of migrated cells between the this compound-treated and control groups.
Zebrafish Xenograft Extravasation Assay
This protocol provides a general framework for an in vivo zebrafish xenograft model to evaluate the effect of this compound on cancer cell extravasation.
Materials:
-
Fluorescently labeled MDA-MB-436 cells (e.g., with DiI or a fluorescent protein)
-
Zebrafish embryos (e.g., 2 days post-fertilization)
-
Microinjection apparatus
-
This compound
-
Fish water (egg water)
-
Fluorescence microscope
Procedure:
-
Prepare a suspension of fluorescently labeled MDA-MB-436 cells.
-
Microinject the cell suspension into the yolk sac or perivitelline space of the zebrafish embryos.
-
Transfer the injected embryos to fish water containing this compound or vehicle control.
-
Incubate the embryos at an appropriate temperature (e.g., 33-35°C) for 24-72 hours.
-
At different time points, anesthetize the embryos and mount them for imaging.
-
Using a fluorescence microscope, visualize and quantify the number of cancer cells that have extravasated from the primary injection site and disseminated to other parts of the embryo.
-
Compare the extent of extravasation between the this compound-treated and control groups.
Conclusion
This compound is a valuable research tool for investigating the role of UCHL1 in cancer biology. Its high potency, specificity, and covalent mode of action make it a superior probe compared to other commercially available UCHL1 inhibitors. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound to explore the therapeutic potential of UCHL1 inhibition in preclinical models of cancer. Further studies are encouraged to explore the full spectrum of signaling pathways modulated by this compound and to evaluate its efficacy in a broader range of cancer types.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolutionarily conserved deubiquitinase UBH1/UCH-L1 augments DAF7/TGF-β signaling, inhibits dauer larva formation, and enhances lung tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitin carboxyl-terminal hydrolase-L5 promotes TGFβ-1 signaling by de-ubiquitinating and stabilizing Smad2/Smad3 in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of the PI3K/AKT signaling pathway blocks the oncogenic activity of TRIM26 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 6RK73 in TGFβ Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transforming Growth Factor-beta (TGFβ) signaling is a critical pathway regulating a multitude of cellular processes, including proliferation, differentiation, and migration. Dysregulation of this pathway is a hallmark of various pathologies, most notably cancer, where it can paradoxically switch from a tumor-suppressing to a tumor-promoting role. This document provides an in-depth examination of 6RK73, a specific, irreversible, and covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), and its consequential role in the modulation of the TGFβ signaling cascade. Through the inhibition of UCHL1's deubiquitinase activity, this compound effectively downregulates TGFβ signaling, presenting a promising avenue for therapeutic intervention, particularly in aggressive subtypes of breast cancer. This guide will detail the mechanism of action of this compound, present key quantitative data, outline relevant experimental protocols for its study, and provide visual representations of the associated molecular pathways and experimental workflows.
Introduction to TGFβ Signaling and the Role of UCHL1
The TGFβ signaling pathway is initiated by the binding of a TGFβ ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.
The ubiquitination and deubiquitination of pathway components are crucial for the fine-tuning of TGFβ signaling. Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinase (DUB), has been identified as a key player in this regulatory network. UCHL1 is overexpressed in several cancers, including the highly aggressive triple-negative breast cancer (TNBC)[1]. Functionally, UCHL1 promotes TGFβ-induced breast cancer metastasis by deubiquitinating and thereby stabilizing both the TGFβ type I receptor (TβRI) and SMAD2[2][3][4]. This stabilization leads to an amplification of the TGFβ signal, promoting processes like epithelial-mesenchymal transition (EMT), which is critical for metastasis[1][4].
This compound: A Specific Inhibitor of UCHL1
This compound has been identified as a potent and specific covalent inhibitor of UCHL1[5][6][7]. Its inhibitory action is irreversible, providing a sustained blockade of UCHL1's deubiquitinase activity[5][7][8]. The specificity of this compound is a key attribute, as it shows significantly less activity against other closely related deubiquitinases, such as UCHL3[1][5][6][7][8].
Mechanism of Action of this compound in the Context of TGFβ Signaling
By inhibiting UCHL1, this compound disrupts the stabilization of TβRI and SMAD proteins[1][5][6]. This leads to their increased ubiquitination and subsequent proteasomal degradation. The reduction in the levels of these key signaling components results in a potent suppression of the TGFβ pathway. Specifically, treatment with this compound leads to a strong inhibition of TGFβ-induced phosphorylation of SMAD2 and SMAD3 (pSMAD2 and pSMAD3)[1][5][6][7][9]. The downstream consequence of this inhibition is the attenuation of TGFβ-mediated cellular responses, such as breast cancer cell migration and extravasation[1][3][6][8].
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Reference(s) |
| UCHL1 | 0.23 µM | [1][5][6][7][9] |
| UCHL3 | 236 µM | [1][5][6][7] |
Table 2: Cellular Effects of this compound in MDA-MB-436 Breast Cancer Cells
| Treatment | Observed Effect | Reference(s) |
| This compound (5 µM; 1-3 hours) | Strong inhibition of TGFβ-induced pSMAD2 and pSMAD3 | [5][7] |
| This compound (5 µM; 1-3 hours) | Decrease in TβRI and total SMAD protein levels | [5][7] |
| This compound (5 µM; 24-48 hours) | Significant reduction in cell migration | [5][7] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of this compound in TGFβ signaling.
Western Blotting for Phosphorylated SMADs and Total Protein Levels
This protocol is designed to assess the effect of this compound on the phosphorylation of SMAD2/3 and the total protein levels of UCHL1, TβRI, and SMADs.
-
Cell Culture and Treatment: Plate MDA-MB-436 cells and grow to 70-80% confluency. Treat the cells with 5 µM this compound or a DMSO control for 1-3 hours. Subsequently, stimulate with TGFβ1 (e.g., 5 ng/mL) for a specified time (e.g., 30-60 minutes) to induce SMAD phosphorylation.
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against pSMAD2, pSMAD3, total SMAD2/3, TβRI, UCHL1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for TGFβ Target Gene Expression
This protocol measures the effect of this compound on the transcription of TGFβ target genes, such as those involved in EMT (e.g., SNAIL, SLUG).
-
Cell Culture and Treatment: Culture MDA-MB-436 cells and treat with this compound and TGFβ1 as described for the Western blot protocol, extending the treatment time as needed for transcriptional changes (e.g., 6-24 hours).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit). Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for the target genes (e.g., SNAIL, SLUG, VIMENTIN) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Luciferase Reporter Assay for SMAD-Dependent Transcription
This assay directly measures the transcriptional activity of the SMAD complex in response to TGFβ signaling and its inhibition by this compound.[10][11][12]
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or a breast cancer cell line) with a SMAD-responsive luciferase reporter plasmid (containing SMAD-binding elements driving firefly luciferase expression) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Treatment: After transfection (e.g., 24 hours), treat the cells with this compound or DMSO for a specified duration, followed by stimulation with TGFβ1.
-
Luciferase Activity Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity.
Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions
This protocol can be used to investigate the interaction between UCHL1 and its substrates, such as TβRI or SMAD2, and how this compound might affect these interactions.
-
Cell Lysis: Lyse cells expressing the proteins of interest with a non-denaturing lysis buffer to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., UCHL1) overnight at 4°C. Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the protein complexes from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., TβRI or SMAD2) to confirm the interaction.
Visualizations
The following diagrams illustrate the TGFβ signaling pathway, the mechanism of this compound, and a typical experimental workflow.
Caption: Canonical TGFβ/SMAD signaling pathway and the regulatory role of UCHL1.
Caption: Mechanism of action for this compound in downregulating TGFβ signaling.
Caption: Experimental workflow for Western blot analysis of TGFβ signaling proteins.
Conclusion
The specific UCHL1 inhibitor, this compound, represents a significant tool for investigating the role of deubiquitination in TGFβ signaling and holds therapeutic potential. By targeting UCHL1, this compound effectively dismantles a key stabilization mechanism for essential components of the TGFβ pathway, leading to its downregulation. This action has been shown to suppress critical aspects of cancer progression, such as cell migration and extravasation, particularly in models of triple-negative breast cancer. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to further explore the utility of this compound and the broader implications of UCHL1 inhibition in TGFβ-driven diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of ubiquitination and deubiquitination in tumor invasion and metastasis [ijbs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. UCHL1 as a novel target in breast cancer: emerging insights from cell and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | UCHL1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. e-century.us [e-century.us]
- 10. Luciferase reporter cells as a platform to detect SMAD-dependent collagen production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luciferase reporter cells as a platform to detect SMAD-dependent collagen production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The UCHL1 Inhibitor 6RK73 Attenuates TGF-β Signaling through Modulation of SMAD2 and SMAD3 Phosphorylation: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the compound 6RK73, a covalent and irreversible inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). It details the molecular mechanism by which this compound impacts the Transforming Growth Factor-beta (TGF-β) signaling pathway, with a specific focus on the phosphorylation of SMAD2 and SMAD3. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell signaling research.
Executive Summary
This compound has been identified as a potent and specific inhibitor of UCHL1 with an IC50 of 0.23 µM.[1] Research has demonstrated that the inhibition of UCHL1 by this compound leads to a significant downstream effect on the TGF-β signaling cascade, a pathway pivotal in cellular processes including growth, differentiation, and epithelial-mesenchymal transition (EMT). Specifically, this compound treatment results in a strong inhibition of TGF-β-induced phosphorylation of both SMAD2 and SMAD3.[1] The primary mechanism involves the stabilization of the TGF-β type I receptor (TβRI) and SMAD2, which are protected from ubiquitination and subsequent proteasomal degradation by UCHL1. By inhibiting UCHL1, this compound disrupts this protective function, leading to decreased levels of TβRI and total SMAD proteins, and consequently, reduced SMAD2 and SMAD3 phosphorylation.[1] This targeted disruption of a key oncogenic pathway highlights the therapeutic potential of this compound in cancers where TGF-β signaling is dysregulated, such as in aggressive forms of breast cancer.
Mechanism of Action: UCHL1 Inhibition and its Impact on TGF-β Signaling
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI kinase subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), namely SMAD2 and SMAD3. This phosphorylation event is critical for their activation, allowing them to form a complex with the common mediator SMAD4. This SMAD complex then translocates to the nucleus to regulate the transcription of target genes.
The deubiquitinase UCHL1 has been identified as a key facilitator of this pathway in certain cancer contexts. UCHL1 directly interacts with and deubiquitinates both TβRI and SMAD2, protecting them from proteasomal degradation. This action stabilizes the levels of these crucial signaling components, thereby amplifying the TGF-β signal.
This compound, as a specific UCHL1 inhibitor, intervenes in this process. By covalently binding to UCHL1, this compound inhibits its deubiquitinase activity. This leads to an increase in the ubiquitination of TβRI and SMAD2, marking them for degradation by the proteasome. The resulting decrease in the cellular pools of TβRI and total SMAD proteins dampens the cell's ability to respond to TGF-β stimulation, manifesting as a strong reduction in the phosphorylation of SMAD2 and SMAD3.
Quantitative Analysis of this compound on SMAD2/3 Phosphorylation
The inhibitory effect of this compound on SMAD2 and SMAD3 phosphorylation has been quantified in triple-negative breast cancer (TNBC) cell lines. The following tables summarize the key in vitro activities of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Cell Line | Comments |
| UCHL1 | 0.23 µM | N/A | Covalent, irreversible inhibitor. |
| UCHL3 | 236 µM | N/A | Demonstrates high selectivity for UCHL1. |
Table 2: Effect of this compound on TGF-β-Induced SMAD Phosphorylation
| Treatment | Target Protein | Cell Line | Effect |
| This compound (5 µM) | pSMAD2 / pSMAD3 | MDA-MB-436 | Strong inhibition of TGF-β induced phosphorylation.[1] |
| This compound (5 µM) | TβRI | MDA-MB-436 | Decrease in total protein levels.[1] |
| This compound (5 µM) | Total SMAD | MDA-MB-436 | Decrease in total protein levels.[1] |
Experimental Protocols
The following is a representative protocol for assessing the effect of this compound on SMAD2 and SMAD3 phosphorylation in a cellular context, based on standard methodologies.
Western Blot Analysis of Phospho-SMAD2 and Phospho-SMAD3
Objective: To determine the effect of this compound on the levels of phosphorylated SMAD2 and SMAD3 in response to TGF-β stimulation in MDA-MB-436 cells.
Materials:
-
MDA-MB-436 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human TGF-β1
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-SMAD2/3, anti-TβRI, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and transfer membranes
Procedure:
-
Cell Culture and Plating: Culture MDA-MB-436 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells in DMEM with 0.5% FBS for 12-16 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with 5 µM this compound or an equivalent volume of DMSO (vehicle control) for 1-3 hours.
-
TGF-β Stimulation: Stimulate the cells with 5 ng/mL TGF-β1 for 30-60 minutes.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phospho-SMAD2 and phospho-SMAD3 to the total SMAD2/3 and the loading control (GAPDH).
Conclusion and Future Directions
The UCHL1 inhibitor this compound represents a promising tool for the targeted modulation of the TGF-β signaling pathway. Its ability to induce the degradation of TβRI and SMAD proteins, thereby inhibiting the critical phosphorylation of SMAD2 and SMAD3, provides a clear mechanism for its anti-metastatic effects observed in preclinical models of breast cancer.[1] This technical overview provides the foundational data and methodologies for researchers investigating UCHL1 as a therapeutic target.
Future research should focus on comprehensive dose-response and time-course studies to further characterize the pharmacodynamics of this compound's effect on SMAD phosphorylation. Additionally, exploring the impact of this compound on other TGF-β-mediated cellular responses and its efficacy in in vivo models will be crucial for its continued development as a potential therapeutic agent. The high selectivity of this compound for UCHL1 over UCHL3 suggests a favorable profile for minimizing off-target effects.
References
The Discovery and Application of 6RK73: A Potent and Specific UCHL1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
6RK73 is a covalent, irreversible, and highly specific inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1] Unlike a drug candidate undergoing clinical development, this compound has been primarily utilized as a chemical probe to elucidate the physiological and pathological functions of UCHL1. This deubiquitinase (DUB) has been implicated in various cellular processes, and its dysregulation is linked to neurodegenerative diseases and cancer.[2][3] In particular, elevated UCHL1 activity is associated with aggressive forms of breast cancer, such as triple-negative breast cancer (TNBC), where it promotes metastasis.[1][4] This technical guide details the discovery, biochemical characterization, and application of this compound as a pivotal research tool in oncology, with a focus on its role in antagonizing TGFβ-induced cancer progression.
Discovery and Synthesis
This compound was identified and characterized from a series of (S)-1-cyanopyrrolidine-3-carboxamide-based compounds.[2][5] The core structure features a cyanimide moiety, which acts as a warhead that covalently reacts with the thiol group of the active-site cysteine residue in UCHL1, forming a stable isothiourea adduct.[2][6] This covalent and irreversible binding mechanism contributes to its high potency.[1] The synthesis of this compound has been performed according to previously reported procedures, enabling its availability for research purposes.[7]
Biochemical Characterization and Selectivity
Comprehensive biochemical assays have been conducted to determine the inhibitory potency and selectivity of this compound. These studies have consistently demonstrated its sub-micromolar efficacy against UCHL1 and remarkable selectivity over closely related deubiquitinases.
Table 1: Inhibitory Potency (IC50) of this compound
| Target Enzyme | IC50 Value | Notes |
| UCHL1 | 0.23 µM | Highly potent inhibition.[1][6][8] |
| UCHL3 | 236 µM | Over 1000-fold selectivity against its closest homolog.[1][9] |
| UCHL5 | >1 mM | Demonstrates high specificity.[6] |
Mechanism of Action in Cancer Biology
Research utilizing this compound has been instrumental in delineating the role of UCHL1 in promoting cancer metastasis, particularly through the transforming growth factor-β (TGFβ) signaling pathway.[1][7] UCHL1 has been shown to protect the TGFβ type I receptor (TβRI) and the downstream signaling molecule SMAD2 from ubiquitination and subsequent degradation.[7][10] By inhibiting UCHL1, this compound restores the ubiquitination of these key proteins, leading to their downregulation and the subsequent suppression of TGFβ-induced signaling.[1][8] This ultimately inhibits cancer cell migration and extravasation, processes central to metastasis.[1][11]
Caption: TGFβ signaling pathway and the inhibitory action of this compound on UCHL1.
Experimental Protocols
The utility of this compound as a research tool is best demonstrated through the experimental protocols in which it has been applied. Below are methodologies for key experiments.
In Vitro UCHL1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified UCHL1.
-
Methodology:
-
Purified recombinant human UCHL1 enzyme is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at room temperature in assay buffer.
-
The enzymatic reaction is initiated by adding a fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine110.
-
The fluorescence intensity is measured over time using a plate reader at the appropriate excitation and emission wavelengths.
-
The rate of reaction is calculated from the linear phase of the progress curves.
-
IC50 values are determined by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
-
Cell-Based UCHL1 Activity Assay (TAMRA-Ub-VME)
-
Objective: To assess the ability of this compound to inhibit UCHL1 activity in a cellular context.
-
Methodology:
-
Breast cancer cells (e.g., MDA-MB-436) are treated with 5 µM this compound or DMSO for a specified period (e.g., overnight).[7]
-
Cells are harvested and lysed.
-
Cell lysates are incubated with a TAMRA-ubiquitin-vinyl methyl ester (TAMRA-Ub-VME) activity-based probe. This probe covalently binds to the active site of deubiquitinases.
-
The reaction is quenched, and proteins are separated by SDS-PAGE.
-
The gel is scanned for TAMRA fluorescence to visualize active DUBs. A reduction in the fluorescence signal corresponding to the molecular weight of UCHL1 indicates inhibition.
-
A Coomassie stain or Western blot for UCHL1 can be performed on the same gel to confirm equal protein loading.[7][12]
-
Zebrafish Xenograft Model for Metastasis
-
Objective: To evaluate the effect of this compound on cancer cell extravasation in an in vivo model.
-
Methodology:
-
Human breast cancer cells (e.g., MDA-MB-436) are fluorescently labeled.
-
The labeled cells are injected into the perivitelline space of 2-day-old zebrafish embryos.
-
The embryos are then incubated in water containing this compound or DMSO.
-
After a period (e.g., 24-48 hours), the embryos are anesthetized and imaged using fluorescence microscopy.
-
The number of extravasated cells (cells that have moved out of the vasculature into the tail fin) is quantified to assess the metastatic potential. A reduction in extravasation in the this compound-treated group indicates an anti-metastatic effect.[1][11][13]
-
Caption: A typical workflow for a cell migration (wound healing) assay.
Conclusion and Future Directions
This compound has proven to be an invaluable chemical tool for dissecting the role of UCHL1 in cancer biology. Its high potency and specificity have allowed researchers to confidently attribute observed effects to the inhibition of UCHL1.[1][7] The findings enabled by this compound have solidified UCHL1 as a potential therapeutic target for aggressive cancers, particularly TNBC.[4][10] While this compound itself is a research compound and not a clinical drug candidate, its success highlights the therapeutic potential of targeting UCHL1. Future drug discovery efforts may focus on developing compounds with similar mechanisms of action but with optimized pharmacokinetic and safety profiles suitable for clinical development. The continued use of this compound and related probes will be essential for further unraveling the complexities of the ubiquitin system in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Deubiquitinase Activity Profiling Identifies UCHL1 as a Candidate Oncoprotein That Promotes TGFβ-Induced Breast Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. biorxiv.org [biorxiv.org]
- 7. Deubiquitinase activity profiling identifies UCHL1 as a candidate oncoprotein that promotes TGFβ-induced breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Potential roles of UCH family deubiquitinases in tumorigenesis and chemical inhibitors developed against them - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UCHL1 as a novel target in breast cancer: emerging insights from cell and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
Methodological & Application
Application Notes for 6RK73 in Cell Culture Experiments
Introduction
6RK73 is a potent, specific, and irreversible covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme (DUB) implicated in various cellular processes, including cancer progression.[1][2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in cell culture experiments, with a particular focus on its role in modulating the TGFβ signaling pathway and inhibiting cancer cell motility.
Mechanism of Action
This compound selectively targets the active site cysteine of UCHL1, leading to its irreversible inhibition.[1][4] The primary downstream effect of UCHL1 inhibition by this compound in the context of cancer, particularly triple-negative breast cancer (TNBC), is the destabilization of the Transforming Growth Factor-β (TGFβ) signaling pathway components.[1][5] UCHL1 normally acts to deubiquitinate and stabilize the TGFβ receptor I (TβRI) and the signal transducer SMAD2.[5] By inhibiting UCHL1, this compound promotes the degradation of TβRI and SMAD proteins, thereby attenuating TGFβ-induced phosphorylation of SMAD2 and SMAD3 (pSMAD2/3) and subsequent downstream signaling.[1][5] This cascade of events ultimately leads to a reduction in cancer cell migration and extravasation.[1][6]
Applications in Cell Culture
-
Inhibition of TGFβ Signaling: this compound can be employed to study the role of UCHL1 in the TGFβ pathway in various cell types. Its ability to decrease pSMAD2/3 levels makes it a valuable tool for dissecting the molecular mechanisms underlying TGFβ-mediated cellular responses.
-
Cancer Research: A primary application of this compound is in cancer biology, especially in aggressive breast cancers where UCHL1 is often overexpressed.[1][5] It is used to investigate the impact of UCHL1 inhibition on tumor cell migration, invasion, and metastasis.
-
Drug Discovery: As a specific UCHL1 inhibitor, this compound serves as a reference compound in high-throughput screening assays for the discovery of novel UCHL1 inhibitors with therapeutic potential.
-
Neuroscience Research: Given the high expression of UCHL1 in the brain and its association with neurodegenerative diseases like Parkinson's, this compound can be a tool to explore the function of UCHL1 in neuronal cells.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various cell culture experiments.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Type | Notes |
| UCHL1 | 0.23 | Biochemical Assay | Highly potent and specific for UCHL1.[1][2][8] |
| UCHL3 | 236 | Biochemical Assay | Demonstrates high selectivity for UCHL1 over UCHL3.[1][2][8] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Concentration (µM) | Incubation Time | Assay | Observed Effect |
| MDA-MB-436 | 5 | 1-3 hours | Western Blot | Strong inhibition of TGFβ-induced pSMAD2 and pSMAD3.[2][8] |
| MDA-MB-436 | 5 | 24-48 hours | Migration Assay | Significant reduction in cell migration compared to DMSO control.[2][6][8] |
| HEK293T | 5 | 24 hours | DUB Activity Assay | Selective inhibition of UCHL1 activity in cell lysates.[9] |
| A549 | 5 | 4 hours (pretreatment) | ABP Labeling | Reduced labeling of UCHL1 by a fluorescent activity-based probe.[9][10] |
Experimental Protocols
Herein are detailed protocols for key experiments utilizing this compound.
1. Inhibition of TGFβ-induced SMAD2/3 Phosphorylation in MDA-MB-436 Cells
This protocol details the procedure to assess the inhibitory effect of this compound on TGFβ-induced phosphorylation of SMAD2 and SMAD3 via Western blotting.
-
Cell Culture: Culture MDA-MB-436 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Seed MDA-MB-436 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free DMEM for 4-6 hours.
-
Pre-treat the cells with 5 µM this compound (or DMSO as a vehicle control) for 1-3 hours.
-
Stimulate the cells with 5 ng/mL of recombinant human TGF-β1 for 30-60 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-SMAD2 (Ser465/467), phospho-SMAD3 (Ser423/425), total SMAD2/3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. Cell Migration (Wound Healing) Assay
This protocol describes a method to evaluate the effect of this compound on the migratory capacity of MDA-MB-436 cells.
-
Cell Seeding: Seed MDA-MB-436 cells in a 6-well plate and grow to 90-100% confluency.
-
Wound Creation:
-
Create a uniform scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh culture medium containing 5 µM this compound or DMSO (control) to the respective wells.
-
-
Imaging and Analysis:
-
Capture images of the wound at 0 hours and subsequently at regular intervals (e.g., 12, 24, and 48 hours) using a microscope.
-
Quantify the wound closure area at each time point using image analysis software (e.g., ImageJ). The migration rate can be calculated as the percentage of wound closure relative to the initial wound area.
-
3. UCHL1 Activity Assay using Activity-Based Probe (ABP)
This protocol outlines a method to measure the target engagement of this compound with UCHL1 in live cells using a fluorescent activity-based probe.
-
Cell Culture and Treatment:
-
Culture A549 or HEK293T cells to 70-80% confluency.
-
Treat the cells with 5 µM this compound or DMSO for 4 hours.
-
-
ABP Labeling:
-
Following this compound treatment, incubate the cells with a fluorescently tagged, cell-permeable UCHL1 activity-based probe (e.g., a TAMRA-conjugated ubiquitin probe) at a predetermined concentration and duration.
-
-
Cell Lysis and Gel Electrophoresis:
-
Lyse the cells and collect the protein lysate as described in the Western blot protocol.
-
Separate the proteins on an SDS-PAGE gel.
-
-
Fluorescence Scanning:
-
Scan the gel using a fluorescence scanner to visualize the labeled UCHL1. A decrease in fluorescence intensity in the this compound-treated sample compared to the control indicates inhibition of UCHL1 activity.
-
The gel can subsequently be stained with Coomassie Blue or processed for Western blotting to confirm equal protein loading.
-
Visualizations
Signaling Pathway Diagram
Caption: The inhibitory effect of this compound on the UCHL1-mediated TGFβ signaling pathway.
Experimental Workflow Diagram
Caption: A generalized workflow for studying the effects of this compound in cell culture experiments.
References
- 1. Embryonic zebrafish xenograft assay of human cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Ubiquitin vinyl methyl ester binding orients the misaligned active site of the ubiquitin hydrolase UCHL1 into productive conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes: Utilizing 6RK73 to Inhibit UCHL1 in MDA-MB-436 Cells
These application notes provide a comprehensive overview for researchers and scientists on the use of 6RK73, a potent and specific inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), for studying its effects on the triple-negative breast cancer (TNBC) cell line, MDA-MB-436.
Introduction
The MDA-MB-436 cell line is a widely used model for triple-negative breast cancer, an aggressive subtype with limited treatment options.[1][2] These cells are characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] Notably, MDA-MB-436 cells harbor mutations in the BRCA1 and TP53 genes.[1][3] UCHL1, a deubiquitinase, is highly expressed in aggressive breast cancers and has been identified as a promoter of metastasis through the upregulation of TGFβ signaling.[4][5]
This compound is a covalent, irreversible, and specific inhibitor of UCHL1.[1][4][5] It offers a valuable tool for investigating the role of UCHL1 in TNBC progression. In MDA-MB-436 cells, this compound has been shown to inhibit the TGFβ signaling pathway, leading to a reduction in cell migration.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the activity of this compound.
| Parameter | Value | Cell Line | Notes |
| IC50 (UCHL1) | 0.23 µM | N/A | Biochemical assay.[1][4][5] |
| IC50 (UCHL3) | 236 µM | N/A | Demonstrates high selectivity for UCHL1.[1][4][5] |
| Effective Concentration for Migration Inhibition | 5 µM | MDA-MB-436 | Treatment for 24-48 hours significantly slows cell migration.[1][6] |
| Effective Concentration for Signaling Inhibition | 5 µM | MDA-MB-436 | Treatment for 1-3 hours inhibits TGFβ-induced pSMAD2 and pSMAD3.[1] |
Experimental Protocols
Herein are detailed protocols for treating MDA-MB-436 cells with this compound to study its effects on cell signaling and migration.
Cell Culture and Maintenance of MDA-MB-436 Cells
-
Thawing Cells:
-
Rapidly thaw the cryovial of MDA-MB-436 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 3 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Plate the cells in a T25 flask and incubate at 37°C in a 5% CO2 humidified incubator.
-
-
Cell Culture Medium:
-
Leibovitz's L-15 Medium supplemented with:
-
10% Fetal Bovine Serum (FBS)
-
0.01 mg/ml insulin
-
16 mcg/ml glutathione
-
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin with 4 mL of complete growth medium.
-
Centrifuge the cell suspension at 300 x g for 3 minutes.
-
Resuspend the cell pellet in fresh medium and plate into new flasks at the desired density.
-
Protocol for this compound Treatment
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Treatment of MDA-MB-436 Cells:
-
Plate MDA-MB-436 cells in the desired format (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentration of this compound. For example, for migration and signaling studies, a final concentration of 5 µM can be used.[1]
-
A vehicle control (DMSO) should be run in parallel at the same concentration as the this compound-treated wells.
-
Incubate the cells for the desired time period (e.g., 1-3 hours for signaling studies, 24-48 hours for migration assays).[1][6]
-
Western Blot Analysis of TGFβ Signaling Pathway
This protocol is designed to assess the effect of this compound on the phosphorylation of SMAD2 and SMAD3, and the protein levels of TβRI and total SMAD.
-
Cell Lysis:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSMAD2, pSMAD3, TβRI, total SMAD2/3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Migration Assay (Wound Healing Assay)
This protocol assesses the effect of this compound on the migratory capacity of MDA-MB-436 cells.
-
Cell Seeding:
-
Seed MDA-MB-436 cells in a 6-well plate and grow to 90-100% confluency.
-
-
Creating the Wound:
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with fresh medium containing 5 µM this compound or a DMSO vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using an inverted microscope.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Visualizations
Experimental Workflow for Assessing this compound on MDA-MB-436 Cells
Caption: Workflow for studying the effects of this compound on MDA-MB-436 cells.
Inhibitory Action of this compound on the TGFβ Signaling Pathway
Caption: this compound inhibits UCHL1, destabilizing TβRI and blocking TGFβ-induced signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | UCHL1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
Application of 6RK73 in Zebrafish Models of Triple-Negative Breast Cancer
Application Note
Introduction
6RK73 is a potent and specific covalent irreversible inhibitor of Ubiquitin C-terminal hydrolase L1 (UCHL1), a deubiquitinase (DUB) that has been identified as a candidate oncoprotein in triple-negative breast cancer (TNBC). UCHL1 promotes breast cancer metastasis by enhancing the transforming growth factor-β (TGFβ) signaling pathway. Specifically, UCHL1 deubiquitinates and stabilizes the TGFβ type I receptor (TβRI) and SMAD2, key components of this pathway.[1] The zebrafish (Danio rerio) xenograft model offers a powerful in vivo platform for studying cancer metastasis and for the preclinical evaluation of anti-cancer compounds due to its optical transparency, rapid development, and the conservation of key signaling pathways with humans. This document provides detailed protocols for the application of this compound in a zebrafish xenograft model of TNBC to assess its anti-metastatic potential.
Mechanism of Action
In TNBC, elevated UCHL1 activity leads to the stabilization of TβRI and SMAD2, amplifying the downstream TGFβ signaling cascade. This results in the upregulation of mesenchymal markers such as Vimentin, Snail, and Slug, promoting epithelial-to-mesenchymal transition (EMT), a critical process in cancer cell migration and invasion.[1] this compound, by irreversibly inhibiting UCHL1, prevents the deubiquitination of TβRI and SMAD2, leading to their degradation and subsequent attenuation of the TGFβ signaling pathway. This inhibition of TGFβ signaling by this compound has been shown to potently suppress breast cancer cell migration and extravasation in vivo.[1]
Quantitative Data Summary
The efficacy of this compound in inhibiting breast cancer cell extravasation was evaluated in a zebrafish xenograft model. The following table summarizes the key quantitative findings from the study by Liu et al. (2020).
| Treatment Group | Description | Mean Number of Extravasated Cells per Embryo | Percentage Inhibition of Extravasation |
| Control (Vehicle) | MDA-MB-436 cells injected into zebrafish embryos, treated with vehicle (DMSO). | 15.3 | - |
| This compound | MDA-MB-436 cells injected into zebrafish embryos, treated with 10 µM this compound. | 5.1 | ~67% |
Data extracted and calculated from figures presented in Liu S, et al. Clin Cancer Res. 2020 Mar 15;26(6):1460-1473.
Experimental Protocols
1. Zebrafish Xenograft Model of Breast Cancer Extravasation
This protocol describes the establishment of a zebrafish xenograft model to study the extravasation of human breast cancer cells.
Materials:
-
Wild-type zebrafish embryos
-
Human triple-negative breast cancer cell line (e.g., MDA-MB-436)
-
CM-DiI fluorescent dye
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Tricaine solution (0.02%)
-
Microinjection system with glass capillaries
-
Fluorescence stereomicroscope
Procedure:
-
Cell Preparation:
-
Culture MDA-MB-436 cells to 70-80% confluency.
-
Label the cells with CM-DiI fluorescent dye according to the manufacturer's protocol.
-
Resuspend the labeled cells in PBS at a concentration of 5 x 10^7 cells/mL.
-
-
Zebrafish Embryo Preparation:
-
Collect zebrafish embryos and maintain them at 28.5°C in E3 medium.
-
At 48 hours post-fertilization (hpf), dechorionate the embryos.
-
Anesthetize the embryos in 0.02% tricaine solution.
-
-
Microinjection:
-
Align the anesthetized embryos on an agarose plate.
-
Using a microinjection system, inject approximately 100-200 cancer cells into the duct of Cuvier of each embryo.
-
-
Incubation and Imaging:
-
Transfer the injected embryos to fresh E3 medium and incubate at 34°C.
-
At 24 hours post-injection (hpi), screen the embryos for successful injection and circulation of fluorescently labeled cancer cells.
-
At 48 hpi, anesthetize the embryos and image the caudal hematopoietic tissue (CHT) region using a fluorescence stereomicroscope to quantify the number of extravasated cells.
-
2. In vivo Treatment with this compound
This protocol details the administration of this compound to the zebrafish xenograft model to assess its effect on cancer cell extravasation.
Materials:
-
Zebrafish embryos with circulating cancer cells (from Protocol 1)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
E3 medium
-
24-well plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in E3 medium to a final working concentration of 10 µM. The final DMSO concentration should not exceed 0.1%.
-
Prepare a vehicle control solution with the same final concentration of DMSO in E3 medium.
-
-
Treatment:
-
At 24 hpi, transfer individual embryos with circulating cancer cells to the wells of a 24-well plate.
-
Add the this compound treatment solution or the vehicle control solution to the respective wells.
-
Incubate the embryos at 34°C for 24 hours.
-
-
Analysis:
-
At 48 hpi (after 24 hours of treatment), anesthetize the embryos.
-
Mount the embryos on a slide and image the CHT region under a fluorescence microscope.
-
Quantify the number of extravasated cancer cells in the CHT for each embryo.
-
Compare the number of extravasated cells between the this compound-treated group and the vehicle control group to determine the percentage of inhibition.
-
Visualizations
Caption: TGFβ signaling pathway and the inhibitory action of this compound.
Caption: Zebrafish xenograft experimental workflow for testing this compound.
References
Application Notes and Protocols for 6RK73 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosage of 6RK73, a covalent and irreversible inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). The protocols are based on preclinical studies investigating the role of this compound in cancer metastasis.
Mechanism of Action
This compound functions as a specific inhibitor of UCHL1, a deubiquitinase (DUB) that has been identified as a candidate oncoprotein.[1] In the context of cancer, particularly triple-negative breast cancer (TNBC), UCHL1 promotes metastasis by stabilizing key components of the Transforming Growth Factor-β (TGFβ) signaling pathway.[1][2] Mechanistically, UCHL1 removes ubiquitin tags from the TGFβ type I receptor (TβRI) and its downstream effector, SMAD2, protecting them from degradation.[1][2] This leads to enhanced TGFβ signaling, which in turn promotes epithelial-mesenchymal transition (EMT), cell migration, and ultimately, metastasis.[1][2] this compound covalently binds to the active site of UCHL1, thereby inhibiting its deubiquitinase activity.[1] This results in the ubiquitination and subsequent degradation of TβRI and SMAD2, leading to the suppression of the TGFβ pathway and a potent inhibition of cancer cell migration and extravasation.[1][3]
UCHL1's Role in TGFβ Signaling and Inhibition by this compound
Caption: Mechanism of UCHL1 in promoting TGFβ signaling and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vivo dosage and administration details for this compound from published preclinical studies.
Table 1: this compound Dosage and Administration in Murine Xenograft Models
| Parameter | Breast Cancer Metastasis Model | Clear Cell Renal Cell Carcinoma Model |
| Animal Model | NOD/SCID mice | Male BALB/c nude mice |
| Cell Line | MDA-MB-436-mCherry-Luc | 786-O-BR (Bevacizumab-resistant) |
| Cell Inoculation | 2 x 10^5 cells in 100 µL PBS | 1 x 10^6 cells |
| Administration Route | Intraperitoneal (i.p.) injection | Not explicitly stated, assumed i.p. |
| Dosage | 20 mg/kg | 20 mg/kg |
| Vehicle | 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O | Not explicitly stated |
| Treatment Schedule | Every other day for 28 days, starting 3 days post-cell injection | Not explicitly stated, implied regular dosing |
| Endpoint | Luciferase activity to monitor metastasis | Tumor growth, Ki-67 and CD34 staining, overall survival |
Table 2: this compound Administration in Zebrafish Embryo Model
| Parameter | Breast Cancer Extravasation Model |
| Animal Model | Zebrafish (Danio rerio) embryos |
| Cell Line | MDA-MB-436-mCherry |
| Cell Inoculation | Microinjection of ~100 cells into the yolk sac |
| Administration Route | Exposure in embryo medium |
| Concentration | 5 µM |
| Vehicle | DMSO (final concentration 0.1%) |
| Treatment Schedule | 6 hours post-injection (hpi) for 48 hours |
| Endpoint | Quantification of extravasated cells |
Experimental Protocols
Murine Breast Cancer Metastasis Model Protocol
This protocol is adapted from Liu S, et al. Clin Cancer Res. 2020.[1]
1. Animal Model and Cell Culture:
- Use female NOD/SCID mice, 6-8 weeks old.
- Culture MDA-MB-436-mCherry-Luc cells in the appropriate medium.
- Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.
2. Tumor Cell Inoculation:
- Anesthetize the mice.
- Inject 2 x 10^5 cells in a volume of 100 µL PBS into the left cardiac ventricle.
3. Preparation of this compound Formulation:
- Prepare a stock solution of this compound in DMSO.
- On each treatment day, prepare the final dosing solution by diluting the stock solution in the vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
- The final concentration should be such that a 20 mg/kg dose is delivered in a reasonable injection volume (e.g., 100-200 µL).
4. Administration of this compound:
- Three days after tumor cell injection, begin treatment.
- Administer 20 mg/kg of this compound via intraperitoneal (i.p.) injection.
- Administer the vehicle solution to the control group.
- Repeat the injections every other day for a total of 28 days.
5. Monitoring and Endpoint Analysis:
- Monitor tumor metastasis weekly using an in vivo imaging system to detect luciferase activity.
- At the end of the study, euthanize the mice and harvest organs for further analysis (e.g., histology, ex vivo imaging).
Zebrafish Extravasation Assay Protocol
This protocol is adapted from Liu S, et al. Clin Cancer Res. 2020.[1]
1. Animal Model and Cell Preparation:
- Use transgenic zebrafish embryos with fluorescently labeled vasculature.
- Culture and harvest MDA-MB-436-mCherry cells.
- Resuspend the cells in PBS.
2. Microinjection of Cancer Cells:
- At 48 hours post-fertilization, anesthetize the zebrafish embryos.
- Microinject approximately 100 MDA-MB-436-mCherry cells into the yolk sac of each embryo.
3. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- At 6 hours post-injection (hpi), transfer the embryos to fresh embryo medium containing 5 µM this compound.
- The final DMSO concentration in the medium should not exceed 0.1%.
- Include a vehicle control group with 0.1% DMSO in the embryo medium.
- Incubate the embryos for 48 hours.
4. Endpoint Analysis:
- At 48 hours post-treatment, anesthetize the embryos.
- Use fluorescence microscopy to visualize and quantify the number of extravasated mCherry-labeled cancer cells that have migrated out of the vasculature.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflows for murine and zebrafish in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles and Mechanisms of Deubiquitinases (DUBs) in Breast Cancer Progression and Targeted Drug Discovery [mdpi.com]
- 3. Deubiquitinase UCHL1 stabilizes KDM4B to augment VEGF signaling and confer bevacizumab resistance in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
6RK73: A Potent and Specific Tool for Interrogating Deubiquitinase UCHL1 Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6RK73 is a powerful small molecule inhibitor used in the study of deubiquitinase (DUB) activity, specifically targeting Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1][2][3][4] As a covalent and irreversible inhibitor, this compound offers high specificity for UCHL1, making it an invaluable tool for elucidating the physiological and pathological roles of this enzyme.[1][2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in various experimental settings.
Mechanism of Action
This compound contains a cyanopyrrolidine moiety that acts as a warhead, forming a covalent isothiourea adduct with the active site cysteine residue of UCHL1.[5][6] This irreversible binding effectively and specifically inactivates the enzyme, allowing for the study of the consequences of UCHL1 inhibition in biochemical and cellular contexts.
Quantitative Data
The inhibitory activity and selectivity of this compound against UCHL1 have been quantitatively characterized, demonstrating its potency and specificity.
| Target DUB | IC50 (µM) | Inhibitor Type | Notes |
| UCHL1 | 0.23 | Covalent, Irreversible | Highly potent inhibition.[1][2][3][4][7] |
| UCHL3 | 236 | Covalent, Irreversible | Over 1000-fold selectivity for UCHL1 over UCHL3.[1][2][3][4] |
| UCHL5 | >1000 | Covalent, Irreversible | Demonstrates high selectivity for UCHL1.[5] |
| USP7 | >50-fold difference | Not specified | Indicates selectivity against other DUB families.[5] |
| USP16 | >50-fold difference | Not specified | Indicates selectivity against other DUB families.[5] |
| USP30 | >50-fold difference | Not specified | Indicates selectivity against other DUB families.[5] |
| Papain | >50-fold difference | Not specified | Shows selectivity against non-DUB cysteine proteases.[5][6] |
Signaling Pathway: UCHL1 in TGFβ Signaling
This compound has been instrumental in uncovering the role of UCHL1 in the Transforming Growth Factor-beta (TGFβ) signaling pathway, particularly in the context of breast cancer metastasis.[2][4][7][8] UCHL1 has been shown to deubiquitinate and stabilize the TGFβ type I receptor (TβRI) and the downstream signaling molecule SMAD2, thereby promoting TGFβ-induced cellular responses.[8] Inhibition of UCHL1 by this compound leads to the degradation of TβRI and SMAD2, and a subsequent reduction in TGFβ-induced SMAD2/3 phosphorylation, ultimately inhibiting cancer cell migration and extravasation.[1][2][4][7]
Experimental Protocols
Here are detailed protocols for key experiments utilizing this compound to study deubiquitinase activity.
In Vitro UCHL1 Activity Assay
This protocol describes a biochemical assay to determine the inhibitory activity of this compound on purified UCHL1 enzyme using a fluorogenic ubiquitin substrate.
Materials:
-
Recombinant human UCHL1 enzyme
-
This compound inhibitor
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In a 96-well plate, add 25 µL of the diluted this compound or vehicle control to each well.
-
Add 50 µL of UCHL1 enzyme solution (e.g., 10 nM final concentration) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic ubiquitin substrate (e.g., 100 nM final concentration) to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for Rhodamine110) every minute for 30-60 minutes at 37°C.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Deubiquitinase Activity Profiling
This protocol outlines a method to assess the in-cell activity and selectivity of this compound using a fluorescent activity-based probe (ABP) for DUBs.
Materials:
-
Human cell line (e.g., HEK293T, MDA-MB-436)
-
This compound inhibitor
-
Fluorescent DUB ABP (e.g., TAMRA-Ub-VME or Rhodamine-Ub-PA)
-
Cell culture medium and reagents
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors.
-
SDS-PAGE gels and Western blotting apparatus
-
Fluorescence gel scanner
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle (DMSO) for 4-24 hours.
-
Harvest the cells and prepare cell lysates using ice-cold Lysis Buffer.
-
Determine the protein concentration of the lysates.
-
Normalize the protein concentration of all samples.
-
To 50 µg of protein lysate, add the fluorescent DUB ABP (e.g., 200 nM final concentration).
-
Incubate for 30 minutes at 37°C in the dark.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled DUBs directly in the gel using a fluorescence gel scanner.
-
The disappearance of the band corresponding to UCHL1 indicates inhibition by this compound.
Western Blotting for TGFβ Signaling Proteins
This protocol details the procedure for analyzing the effect of this compound on the protein levels of key components of the TGFβ signaling pathway.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-436)
-
This compound inhibitor
-
TGFβ1
-
Primary antibodies: anti-pSMAD2, anti-SMAD2, anti-TβRI, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Seed MDA-MB-436 cells and grow to near confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with this compound (e.g., 5 µM) or DMSO for 1-3 hours.[1]
-
Stimulate the cells with TGFβ1 (e.g., 5 ng/mL) for 1 hour.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration and normalize samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Cell Migration Assay (Transwell Assay)
This protocol describes how to assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-436)
-
This compound inhibitor
-
Transwell inserts (8 µm pore size)
-
Serum-free and serum-containing cell culture medium
-
Crystal violet staining solution
Procedure:
-
Pre-treat MDA-MB-436 cells with this compound (e.g., 5 µM) or DMSO for 24-48 hours.[1]
-
Resuspend the treated cells in serum-free medium.
-
Add 500 µL of serum-containing medium (chemoattractant) to the lower chamber of the Transwell plate.
-
Add 1 x 10^5 cells in 200 µL of serum-free medium to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C for 24 hours.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the insert with methanol.
-
Stain the migrated cells with 0.5% crystal violet.
-
Wash the inserts with water and allow them to dry.
-
Elute the crystal violet with 10% acetic acid and measure the absorbance at 570 nm, or count the number of migrated cells in several random fields under a microscope.
Zebrafish Xenograft Model for Metastasis
This protocol provides a general outline for using a zebrafish xenograft model to study the effect of this compound on cancer cell extravasation in vivo.
Materials:
-
Fluorescently labeled breast cancer cells (e.g., MDA-MB-436-mCherry)
-
This compound inhibitor
-
Zebrafish embryos (2 days post-fertilization)
-
Microinjection apparatus
-
Fluorescence stereomicroscope
Procedure:
-
Pre-treat the fluorescently labeled MDA-MB-436 cells with this compound or DMSO.
-
Anesthetize the zebrafish embryos.
-
Microinject approximately 200-500 cells into the yolk sac or perivitelline space of each embryo.
-
After injection, transfer the embryos to fresh water containing this compound or DMSO.
-
Incubate the embryos at 32°C.
-
At 24-48 hours post-injection, image the embryos using a fluorescence stereomicroscope.
-
Quantify the number of extravasated cells (cells that have migrated out of the primary injection site and into the vasculature or surrounding tissues) in the this compound-treated group versus the control group.
Conclusion
This compound is a highly specific and potent inhibitor of UCHL1, making it an exceptional tool for dissecting the roles of this deubiquitinase in various biological processes. The protocols provided here offer a framework for utilizing this compound to investigate UCHL1 activity in vitro and in cellular and in vivo models, particularly in the context of cancer research and drug development. Proper experimental design and controls are crucial for obtaining reliable and interpretable results.
References
- 1. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 2. Profiling DUBs and Ubl-specific proteases with activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ubiquitin-Based Probes Prepared by Total Synthesis To Profile the Activity of Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the IC50 of 6RK73
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of 6RK73, a known covalent irreversible inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). The primary method described is a direct, in vitro enzymatic assay using a fluorogenic substrate to measure UCHL1 activity. Additionally, a cell-based viability assay (MTT) is provided as a secondary method to assess the compound's effect on cancer cell lines.
Introduction to this compound and its Target
This compound is a specific, covalent, and irreversible inhibitor of UCHL1, a deubiquitinating enzyme (DUB).[1] It has a reported IC50 value of approximately 0.23 µM for UCHL1 and shows significantly less activity against the related enzyme UCHL3 (IC50 ≈ 236 µM).[1] UCHL1 is implicated in several cellular processes, and its dysregulation is associated with various diseases, including cancer. Notably, UCHL1 activity has been shown to promote TGFβ-induced breast cancer metastasis.[2] Therefore, accurate determination of the IC50 of inhibitors like this compound against UCHL1 is crucial for drug development and research in this area.
In Vitro UCHL1 Activity Assay for IC50 Determination
This protocol describes a fluorometric assay to measure the enzymatic activity of UCHL1 and determine the IC50 of this compound. The assay is based on the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), by UCHL1. The release of free AMC results in a quantifiable increase in fluorescence.
Experimental Workflow
Caption: Workflow for the in vitro UCHL1 IC50 determination assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) | Storage |
| Recombinant Human UCHL1 | BPS Bioscience | 80351 | -80°C |
| Ubiquitin-AMC | BPS Bioscience | 80360 | -80°C |
| This compound | MedchemExpress | HY-111563 | -20°C |
| DUB Assay Buffer | BPS Bioscience | 80352 | 4°C |
| DMSO | Sigma-Aldrich | D2650 | RT |
| Black 96-well microplate | Corning | 3603 | RT |
Experimental Protocol
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to achieve a range of concentrations (e.g., 100 µM to 0.01 µM). It is recommended to perform a 3-fold dilution series for a 12-point curve.
-
-
Assay Plate Preparation:
-
Add 5 µL of the diluted this compound solutions to the wells of a black 96-well plate. Include wells with DMSO alone as a vehicle control (0% inhibition) and wells with a known potent inhibitor like Ubiquitin Aldehyde as a positive control (100% inhibition).
-
-
Enzyme Preparation and Addition:
-
Thaw the recombinant UCHL1 enzyme on ice.
-
Dilute the UCHL1 enzyme to the desired concentration (e.g., 20 nM) in DUB Assay Buffer.
-
Add 40 µL of the diluted UCHL1 enzyme solution to each well containing the inhibitor or DMSO.
-
-
Pre-incubation:
-
Gently mix the plate and incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare the Ub-AMC substrate solution by diluting it to the desired final concentration (e.g., 200 nM) in DUB Assay Buffer.
-
Add 5 µL of the diluted Ub-AMC substrate to each well to initiate the enzymatic reaction. The final reaction volume will be 50 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Use an excitation wavelength of 350 nm and an emission wavelength of 460 nm.
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Rateinhibitor / RateDMSO)] * 100
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation
| This compound Concentration (µM) | Rate of Reaction (RFU/min) | % Inhibition |
| 0 (DMSO) | 0 | |
| 0.01 | ||
| 0.03 | ||
| 0.1 | ||
| 0.3 | ||
| 1 | ||
| 3 | ||
| 10 | ||
| 30 | ||
| 100 |
Cell-Based MTT Assay for IC50 Determination
This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on a cancer cell line, providing a cellular IC50 value. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow
Caption: Workflow for the cell-based MTT IC50 determination assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) | Storage |
| Breast Cancer Cell Line (e.g., MDA-MB-231) | ATCC | HTB-26 | Liquid N2 |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| Trypsin-EDTA | Gibco | 25300054 | 4°C |
| MTT Reagent (5 mg/mL in PBS) | Sigma-Aldrich | M5655 | 4°C |
| DMSO | Sigma-Aldrich | D2650 | RT |
| 96-well clear cell culture plate | Corning | 3596 | RT |
Experimental Protocol
-
Cell Seeding:
-
Culture breast cancer cells (e.g., MDA-MB-231) in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO2 incubator.
-
Harvest cells in their logarithmic growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Calculate Percent Viability:
-
% Viability = [(Absorbancetreated - Absorbanceblank) / (Absorbancecontrol - Absorbanceblank)] * 100
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (DMSO) | 100 | |
| ... | ||
| ... | ||
| ... |
Signaling Pathway Context: UCHL1 and TGF-β
This compound's inhibition of UCHL1 has been shown to impact the TGF-β signaling pathway, which is crucial in cancer progression. The following diagram illustrates the simplified relationship between UCHL1 and TGF-β signaling.
Caption: Simplified diagram of UCHL1's role in TGF-β signaling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 6RK73 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 6RK73, a potent, specific, and covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent and irreversible inhibitor of UCHL1. It forms a stable isothiourea adduct with the target enzyme, effectively blocking its deubiquitinating activity. This inhibition has been shown to impact downstream signaling pathways, notably the Transforming Growth Factor-β (TGFβ) signaling cascade.
Q2: What is the recommended starting concentration for my experiments?
A2: A common starting concentration for cell-based assays is 5 µM.[1] However, the optimal concentration is highly dependent on the cell type, cell density, incubation time, and the specific endpoint of your assay. We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental conditions. Please refer to the detailed protocol below for guidance.
Q3: How stable is this compound in solution?
A3: Stock solutions of this compound in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years. For in vivo experiments, it is recommended to prepare fresh working solutions on the same day of use. If precipitation occurs upon dilution into aqueous buffers, gentle warming and/or sonication may aid dissolution.
Q4: Can I use this compound in in vivo studies?
A4: Yes, this compound has been used in in vivo models, such as zebrafish.[2][3][4][5] Specific formulation protocols for in vivo administration are available and typically involve co-solvents like DMSO, PEG300, Tween-80, and saline to ensure solubility.
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations of this compound from published studies.
| Target | IC50 | Cell Line | Assay Conditions | Reference |
| UCHL1 | 0.23 µM | Biochemical Assay | 30-minute incubation with fluorogenic Ub-Rho-morpholine substrate. | [1][6] |
| UCHL3 | 236 µM | Biochemical Assay | N/A | [2][3][4][5] |
| UCHL1 | ~5 µM | MDA-MB-436 cells | Inhibition of TGFβ-induced pSMAD2 and pSMAD3 after 1-3 hours. | [2] |
| UCHL1 | ~5 µM | HEK293T cells | Inhibition of UCHL1 activity after 24 hours. | [1][6] |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration
This protocol provides a framework for a dose-response experiment to determine the optimal concentration of this compound for achieving maximum inhibition of UCHL1 activity in your cell line of interest.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your cell line of interest
-
Appropriate cell culture medium and supplements
-
Multi-well plates (e.g., 96-well)
-
Reagents for your chosen readout assay (e.g., Western blot antibodies for pSMAD2/3, UCHL1 activity assay kit)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
Procedure:
-
Prepare a 10 mM Stock Solution of this compound:
-
Dissolve the appropriate amount of this compound powder in anhydrous DMSO to make a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. The optimal seeding density should be determined empirically for your specific cell line.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Prepare Serial Dilutions of this compound:
-
On the day of the experiment, prepare a series of working solutions of this compound by serially diluting the 10 mM stock solution in cell culture medium. A suggested concentration range to test is 0.1 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM, and 20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Treatment of Cells:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period. The incubation time will depend on the specific biological question and should be optimized. For signaling pathway studies (e.g., pSMAD inhibition), a shorter incubation time (1-4 hours) may be sufficient. For functional assays like cell migration, a longer incubation (24-48 hours) may be necessary.
-
-
Assessing UCHL1 Inhibition:
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Analyze the cell lysates to determine the extent of UCHL1 inhibition. This can be done through various methods:
-
Western Blotting: Measure the levels of downstream markers of UCHL1 activity, such as the phosphorylation of SMAD2 and SMAD3 (pSMAD2/3), in response to TGFβ stimulation. A decrease in pSMAD2/3 levels indicates inhibition of the pathway.
-
UCHL1 Activity Assay: Utilize a commercially available UCHL1 inhibitor screening assay kit to directly measure the enzymatic activity of UCHL1 in the cell lysates.
-
-
-
Data Analysis:
-
Quantify the results from your chosen readout.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% of the maximum inhibition. The optimal concentration for maximum inhibition will typically be in the range of 5-10 times the IC50 value.
-
Visualizations
Caption: TGFβ signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining optimal this compound concentration.
Caption: Troubleshooting guide for this compound experiments.
Troubleshooting Guide
Problem: I am not observing any inhibition of my target pathway.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your specific cell line and experimental conditions.
-
Solution: Perform a dose-response experiment as detailed in the protocol above to determine the optimal inhibitory concentration.
-
-
Possible Cause 2: Insufficient Incubation Time. As a covalent inhibitor, this compound's inhibitory effect is time-dependent.
-
Solution: Increase the incubation time. For signaling events, try a time course from 1 to 6 hours. For functional assays, extend the incubation to 24 or 48 hours.
-
-
Possible Cause 3: Compound Precipitation. this compound may precipitate out of aqueous solutions at higher concentrations.
-
Solution: Visually inspect your media for any precipitate. Prepare fresh dilutions for each experiment. If solubility issues persist, consider using a small percentage of a co-solvent, though be mindful of its potential effects on your cells.
-
-
Possible Cause 4: Inactive Target Pathway. The TGFβ/SMAD pathway may not be basally active in your cell line.
-
Solution: If you are measuring the inhibition of pathway activation, ensure you are stimulating the cells with an appropriate ligand, such as TGF-β, to activate the pathway.
-
Problem: I am observing high cell toxicity.
-
Possible Cause 1: Concentration is too high. While this compound is specific for UCHL1, very high concentrations may lead to off-target effects and cellular toxicity.
-
Solution: Reduce the concentration of this compound. Your dose-response experiment should help identify a concentration that provides maximal inhibition with minimal toxicity.
-
-
Possible Cause 2: Prolonged Incubation. Long exposure to the inhibitor, even at a seemingly optimal concentration, might be detrimental to the cells.
-
Solution: Reduce the incubation time. Determine the minimum time required to achieve the desired level of inhibition.
-
-
Possible Cause 3: Solvent Toxicity. High concentrations of the vehicle (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and that your vehicle control shows no toxicity.
-
Problem: My Western blot results for pSMAD are inconsistent.
-
Possible Cause 1: Timing of Stimulation and Lysis. The phosphorylation of SMAD proteins is a transient event.
-
Solution: Optimize the timing of TGF-β stimulation and cell lysis. A time-course experiment is recommended to identify the peak of SMAD phosphorylation in your system.
-
-
Possible Cause 2: Phosphatase Activity. Phosphatases in your cell lysate can dephosphorylate your target proteins.
-
Solution: Ensure your lysis buffer contains adequate concentrations of phosphatase inhibitors. Keep your samples on ice throughout the lysis and protein quantification process.
-
References
- 1. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iji.sums.ac.ir [iji.sums.ac.ir]
- 3. reactionbiology.com [reactionbiology.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Troubleshooting 6RK73 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the hypothetical compound 6RK73 in aqueous solutions. The guidance provided is based on established methods for working with poorly water-soluble small molecules.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound not dissolving in aqueous buffers like PBS?
A1: Many organic small molecules, particularly those with hydrophobic properties, exhibit poor solubility in water-based solutions.[1][2] This can be due to a combination of factors including high crystallinity, low polarity, and the absence of ionizable groups.[3] If this compound is a neutral, nonpolar molecule, its dissolution in a polar solvent like water will be thermodynamically unfavorable.
Q2: I observe precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is happening?
A2: This is a common issue when a compound is initially dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous medium where its solubility is much lower.[4] The organic solvent is miscible with the aqueous buffer, but the compound itself is not, causing it to crash out of the solution. This can be mitigated by using a stepwise dilution process or by incorporating co-solvents or surfactants into the final aqueous solution.[4]
Q3: Can changing the pH of my aqueous solution improve the solubility of this compound?
A3: Adjusting the pH can significantly improve solubility if this compound contains ionizable functional groups.[5][6][7][8] For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble salt.[6][7] Conversely, for a weakly basic compound, decreasing the pH below its pKa will lead to protonation and increased solubility.[6][7] If the pKa of this compound is unknown, this would be a critical parameter to determine.
Q4: What is a stock solution and how should I prepare it for this compound?
A4: A stock solution is a concentrated solution that is diluted to a lower concentration for actual use.[9][10] For poorly soluble compounds like this compound, stock solutions are typically prepared in a non-aqueous solvent in which the compound is highly soluble, such as dimethyl sulfoxide (DMSO).[11] It is crucial to ensure the compound is completely dissolved in the stock solution before further dilution.[9]
Troubleshooting Guide for this compound Insolubility
If you are encountering solubility issues with this compound, follow this step-by-step guide to identify a suitable solvent system for your experiments.
Step 1: Initial Solvent Screening
The first step is to determine a suitable organic solvent for preparing a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common starting point due to its ability to dissolve a wide range of polar and nonpolar compounds.[11]
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clean vial.
-
Add a measured volume of the test solvent (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 10 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not dissolve, gentle heating (e.g., 37°C) or sonication for 5-10 minutes can be applied.[12]
-
Visually inspect for any undissolved particles. If the solution is clear, the compound is soluble at that concentration in the tested solvent.
Table 1: Example Solvent Screening for this compound
| Solvent | Target Concentration (mg/mL) | Observation |
| Water | 1 | Insoluble |
| PBS (pH 7.4) | 1 | Insoluble |
| Ethanol | 10 | Partially Soluble |
| DMSO | 10 | Soluble |
| Cyrene™ | 10 | Soluble[13][14] |
This table should be populated with your experimental observations.
Step 2: Optimizing the Aqueous Solution
Once a stock solution is prepared (e.g., 10 mg/mL in DMSO), the next challenge is to dilute it into an aqueous buffer without precipitation. Several strategies can be employed.
A. Co-solvents
Adding a water-miscible organic solvent (a co-solvent) to the aqueous buffer can increase the solubility of hydrophobic compounds.[1][5][15]
Experimental Protocol: Co-solvent Titration
-
Prepare a series of aqueous buffers (e.g., PBS) containing increasing percentages of a co-solvent (e.g., 1%, 5%, 10% DMSO or ethanol).
-
Add a small volume of the this compound stock solution to each co-solvent buffer to reach the desired final concentration.
-
Incubate for a set period (e.g., 1 hour) at the experimental temperature.
-
Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Table 2: Effect of Co-solvents on this compound Solubility in PBS
| Co-solvent | Co-solvent Conc. (%) | Final this compound Conc. (µM) | Solubility |
| None | 0 | 10 | Insoluble |
| DMSO | 1 | 10 | Partially Soluble |
| DMSO | 5 | 10 | Soluble |
| Ethanol | 5 | 10 | Partially Soluble |
| Ethanol | 10 | 10 | Soluble |
This table should be populated with your experimental observations.
B. pH Adjustment
If this compound is ionizable, adjusting the pH of the aqueous buffer can be a highly effective method to increase solubility.[8][16]
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9).
-
Add the this compound stock solution to each buffer to a target final concentration.
-
Equilibrate the samples (e.g., shaking for 24 hours).
-
Filter or centrifuge the samples to remove any undissolved solid.
-
Quantify the concentration of dissolved this compound in the filtrate or supernatant.
C. Use of Excipients
Excipients such as surfactants or cyclodextrins can be used to enhance the solubility of poorly soluble compounds.[2][17][18]
-
Surfactants: Above their critical micelle concentration (CMC), surfactants like Tween-80 or Pluronic F68 form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.[17][19][20][21]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[2][22][23][24][25]
Table 3: Effect of Excipients on this compound Solubility in Water
| Excipient | Concentration | Final this compound Conc. (µM) | Solubility |
| None | - | 10 | Insoluble |
| Tween-80 | 0.1% | 10 | Soluble |
| Methyl-β-cyclodextrin | 10 mM | 10 | Soluble[26] |
This table should be populated with your experimental observations.
Visualizations
Below are diagrams illustrating the concepts and workflows described in this guide.
Caption: Workflow for preparing and diluting a stock solution of this compound.
Caption: Decision tree for troubleshooting the insolubility of this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fastercapital.com [fastercapital.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. unmc.edu [unmc.edu]
- 13. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. ijmsdr.org [ijmsdr.org]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 23. mdpi.com [mdpi.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 26. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Synthesis and Use of 6RK73
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and application of 6RK73, a potent and specific covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of UCHL1, a deubiquitinase enzyme. Its chemical name is (S)-1-cyano-N-(5-morpholinothiazol-2-yl)pyrrolidine-3-carboxamide. It acts as a covalent, irreversible inhibitor with a high degree of specificity for UCHL1 over other deubiquitinases like UCHL3. This compound has been shown to inhibit the TGFβ/SMAD signaling pathway, which is implicated in cancer metastasis.
Q2: What are the main research applications of this compound?
A2: this compound is primarily used in cancer research, particularly in studies related to breast cancer metastasis. It serves as a chemical probe to investigate the role of UCHL1 in cellular processes such as cell migration, invasion, and signaling. It has been utilized in both in vitro cell-based assays and in vivo models, including zebrafish embryos.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 1 year | Keep tightly sealed and protected from light. |
| -80°C | 2 years | Keep tightly sealed and protected from light. | |
| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Q4: In which solvents is this compound soluble?
A4: The solubility of this compound is a critical factor for its use in various experimental settings. The following table provides solubility data in common solvents.
| Solvent System | Maximum Concentration |
| DMSO | ≥ 10 mM |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |
Troubleshooting Guide: Synthesis of this compound
The synthesis of this compound involves the formation of an amide bond between (S)-1-cyanopyrrolidine-3-carboxylic acid and 2-amino-5-morpholinothiazole. This can be a challenging step due to the electronic properties of the 2-aminothiazole moiety.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the final product | 1. Inefficient amide coupling: 2-aminothiazoles are electron-deficient, making the nitrogen atom less nucleophilic. Standard coupling reagents (e.g., HATU, HBTU) may be inefficient. 2. Decomposition of starting materials or product: The cyano group or the thiazole ring might be sensitive to harsh reaction conditions. 3. Incorrect stoichiometry or reagent quality: Inaccurate measurement of reagents or use of degraded coupling agents or bases. | 1. Use alternative coupling reagents: Consider using reagents specifically designed for challenging amide couplings, such as TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) in the presence of N-methylimidazole (NMI). Other options include using a carbodiimide like EDC with an additive such as HOBt and DMAP. 2. Optimize reaction conditions: Perform the reaction at room temperature or slightly elevated temperatures. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to degradation. 3. Verify reagent quality and stoichiometry: Use freshly opened or properly stored coupling reagents and bases. Ensure accurate molar ratios of the carboxylic acid, amine, coupling reagent, and base. |
| Difficulty in purifying the final product | 1. Presence of unreacted starting materials: Incomplete reaction can lead to a mixture of starting materials and product. 2. Formation of side products: The coupling reagent can react with itself or the amine to form byproducts. 3. Poor solubility of the product: The product may have limited solubility in common chromatography solvents. | 1. Drive the reaction to completion: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent. 2. Choose the right purification method: Flash column chromatography on silica gel is a common method. A gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) may be necessary to separate the product from impurities. Recrystallization could be an alternative if a suitable solvent is found. 3. Optimize chromatography conditions: If the product is poorly soluble, try dissolving it in a small amount of a stronger solvent (like DMSO or DMF) and adsorbing it onto silica gel before loading it onto the column. |
| Inconsistent biological activity | 1. Presence of impurities: Even small amounts of impurities can interfere with biological assays. 2. Degradation of the compound: Improper storage or handling can lead to the degradation of this compound. 3. Incorrect concentration of the stock solution: Inaccurate weighing or dissolution can lead to errors in experimental results. | 1. Ensure high purity: Characterize the final product thoroughly using NMR, LC-MS, and HRMS to confirm its identity and purity (>95%). 2. Follow recommended storage guidelines: Store the solid compound and solutions at the recommended temperatures and protect them from light. Prepare fresh working solutions from a frozen stock for each experiment. 3. Accurately determine concentration: Use a calibrated microbalance for weighing and ensure complete dissolution of the compound in the chosen solvent. |
Experimental Protocols
Note: The following protocols are representative methods based on the synthesis of similar compounds. Researchers should optimize these conditions for their specific laboratory setup.
Protocol 1: Synthesis of (S)-1-cyanopyrrolidine-3-carboxylic acid (Precursor 1)
This precursor can be synthesized from (S)-pyrrolidine-3-carboxylic acid.
-
Protection of the carboxylic acid: The carboxylic acid group of (S)-pyrrolidine-3-carboxylic acid is first protected, for example, as a methyl or ethyl ester.
-
Cyanation of the secondary amine: The secondary amine of the pyrrolidine ring is then reacted with a cyanating agent, such as cyanogen bromide, in the presence of a base (e.g., triethylamine) in an appropriate solvent like dichloromethane.
-
Deprotection of the carboxylic acid: The protecting group is then removed to yield (S)-1-cyanopyrrolidine-3-carboxylic acid.
Protocol 2: Synthesis of 2-amino-5-morpholinothiazole (Precursor 2)
This precursor can be synthesized via a Hantzsch thiazole synthesis.
-
Halogenation of a morpholino-ketone: A suitable morpholino-ketone is halogenated at the alpha-position using a brominating agent like N-bromosuccinimide (NBS).
-
Cyclization with thiourea: The resulting alpha-haloketone is then reacted with thiourea in a solvent like ethanol under reflux to form the 2-aminothiazole ring.
Protocol 3: Amide Coupling to form this compound
-
Activation of the carboxylic acid: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-cyanopyrrolidine-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as DMF or dichloromethane. Add the coupling reagent (e.g., TCFH, 1.1 equivalents) and a base (e.g., N-methylimidazole or DIPEA, 2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of the amine: To the activated carboxylic acid solution, add 2-amino-5-morpholinothiazole (1 equivalent).
-
Reaction monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to obtain pure this compound.
Visualizations
UCHL1's Role in the TGFβ/SMAD Signaling Pathway
Caption: UCHL1 promotes TGFβ signaling by stabilizing the TGFβ receptor. This compound inhibits UCHL1.
Experimental Workflow for this compound Synthesis
Technical Support Center: Minimizing Compound X (e.g., 6RK73) Toxicity in Animal Models
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing toxicity associated with the investigational small molecule inhibitor, Compound X (e.g., 6RK73), in preclinical animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the immediate first steps if I observe unexpected toxicity with Compound X?
A1: If unexpected toxicity (e.g., severe weight loss, mortality, signs of distress) is observed, the first step is to ensure animal welfare and then systematically investigate the cause. This involves confirming the dose and formulation, reviewing the health and genetics of the animal model, and collecting samples for immediate analysis (e.g., plasma for toxicokinetics, tissues for histopathology). A step-by-step workflow can help guide this investigation.
Q2: How can I differentiate between on-target and off-target toxicity?
A2: Differentiating between on-target (mechanism-based) and off-target toxicity is a critical step in drug development.[1] Strategies include:
-
Genetic Approaches: Using CRISPR/Cas9 to create knockout models of the intended target. If the compound is still toxic in these models, the toxicity is likely off-target.[1]
-
In Silico Profiling: Computational models can predict interactions with a wide range of unintended biological targets.[2][3]
-
In Vitro Screening: Testing the compound against a panel of receptors, kinases, and enzymes can identify unintended molecular interactions.[4]
-
Structure-Activity Relationship (SAR) Analysis: Synthesizing and testing analogs of Compound X. If toxicity does not correlate with on-target potency across analogs, it suggests an off-target mechanism.
Q3: What are the most common strategies to reduce the in vivo toxicity of a small molecule inhibitor?
A3: Several strategies can be employed to mitigate toxicity:
-
Formulation Modification: Altering the drug's formulation can change its pharmacokinetic (PK) profile. For example, creating a controlled-release formulation can reduce the maximum plasma concentration (Cmax), which is often linked to toxicity, while maintaining the total drug exposure (AUC).[5][6] Changing the dosing vehicle can also significantly impact toxicity.[7]
-
Dosing Regimen Adjustment: Dose fractionation, which involves administering the total daily dose in several smaller, divided doses, can significantly reduce toxic effects on healthy cells while preserving therapeutic efficacy.[8][9]
-
Route of Administration: Exploring alternative routes of administration may alter the biodistribution and reduce toxicity in specific organs.
Q4: How do I select the most appropriate animal model for toxicity studies?
A4: The choice of animal model is critical for the accurate prediction of human toxicity.[10] Key considerations include:
-
Metabolism: The animal model should ideally have a metabolic profile for Compound X that is similar to humans.[11]
-
Target Homology and Expression: The intended biological target of Compound X should be homologous and expressed similarly in the chosen species as in humans.
-
Study Type: For initial toxicity screening, common rodent strains (e.g., C57BL/6 mice, Sprague-Dawley rats) are often used.[12] For later, pivotal toxicology studies, regulations often require testing in both a rodent and a non-rodent species.[11] It is often beneficial to use the same strain for both toxicity and efficacy studies.[12]
Q5: What are the key parameters to monitor during a preclinical toxicity study?
A5: A robust toxicity study involves monitoring a range of parameters to assess the compound's safety profile. These include:
-
Clinical Observations: Daily checks for signs of illness, changes in behavior, posture, or activity.
-
Body Weight and Food/Water Consumption: Measured regularly as indicators of general health.
-
Hematology and Clinical Chemistry: Blood analysis to detect changes in blood cells and biomarkers for organ function (e.g., liver, kidney).[13]
-
Toxicokinetics (TK): Measuring the systemic exposure of the drug and its metabolites to understand the relationship between dose, exposure, and toxicity.[14][15]
-
Terminal Procedures: Gross necropsy and histopathological examination of tissues to identify organ-level toxicity.
Troubleshooting Guides
Problem 1: Severe weight loss (>15%) and lethargy observed at the intended therapeutic dose.
This is a common sign of systemic toxicity and requires immediate action.
| Possible Cause | Recommended Solution |
| High Cmax Toxicity | The peak plasma concentration after dosing may be exceeding a toxicity threshold. Solution: Implement a dose fractionation schedule (e.g., split the daily dose into two administrations) or develop a slow-release formulation to lower Cmax.[5][8] |
| Vehicle-Induced Toxicity | The formulation vehicle (e.g., solvent, excipient) may be causing adverse effects. Solution: Conduct a vehicle-only control study. Test alternative, well-tolerated vehicles like saline, corn oil, or aqueous solutions with CMC.[7][16] |
| On-Target Toxicity | The intended pharmacological effect may be causing the observed toxicity. Solution: Assess target engagement at the toxic dose. If feasible, test the compound in a target knockout animal model to confirm.[1] |
| Gastrointestinal (GI) Toxicity | Small molecule inhibitors can often cause GI issues like diarrhea, leading to dehydration and weight loss.[17][18] Solution: Monitor for diarrhea and provide supportive care (e.g., hydration). Consider co-administration with GI-protective agents if mechanism-appropriate. |
Problem 2: Signs of organ-specific toxicity (e.g., elevated liver enzymes).
Elevated biomarkers like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) suggest potential drug-induced liver injury (DILI).[13]
| Possible Cause | Recommended Solution |
| Reactive Metabolite Formation | The liver may be metabolizing Compound X into a toxic byproduct. Solution: Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify potential reactive metabolites. Modify the chemical structure to block metabolic "hotspots." |
| Off-Target Kinase Inhibition | Many kinase inhibitors have off-target effects that can lead to organ toxicity (e.g., cardiovascular toxicity).[1][19] Solution: Screen Compound X against a broad panel of kinases and other off-targets to identify unintended interactions.[4] |
| Drug Accumulation | The compound may be accumulating in a specific organ to toxic levels. Solution: Conduct a biodistribution study to quantify the concentration of Compound X in various tissues over time. |
| Mitochondrial Toxicity | The compound may be impairing mitochondrial function, a common mechanism of DILI. Solution: Perform in vitro assays to assess mitochondrial respiration and membrane potential in relevant cell lines (e.g., HepG2) treated with Compound X. |
Data Presentation
Table 1: Example Dose-Ranging Study Results for Compound X in Mice
This table summarizes typical data from a 7-day dose-ranging study to determine the Maximum Repeatable Dose (MRD).[20]
| Dose Group (mg/kg/day, PO) | Mean Body Weight Change (%) | Key Clinical Observations | Plasma Exposure (AUC 0-24h, ng·h/mL) | Preliminary Recommendation |
| Vehicle Control | +2.5% | Normal | N/A | - |
| 10 | +1.8% | Normal | 1,500 | Well-tolerated |
| 30 | -3.5% | Mild lethargy on Day 1-2, resolved | 4,800 | Tolerated, potential for MTD |
| 100 | -18.2% | Significant lethargy, ruffled fur | 12,500 (Sub-proportional) | Not tolerated (Exceeded MTD) |
Table 2: Comparison of Toxicity Profiles with Different Formulations of Compound X (30 mg/kg)
This table illustrates how formulation can impact toxicity and exposure.[5][21]
| Formulation | Mean Body Weight Change (%) | Cmax (ng/mL) | AUC 0-24h (ng·h/mL) | Key Findings |
| Suspension in Saline | -8.5% | 2,100 | 4,950 | Rapid absorption, high Cmax associated with toxicity. |
| Solution in 20% Solutol® | -11.2% | 2,850 | 6,200 | Higher exposure but also higher Cmax and worse toxicity. |
| Nanosuspension in 0.5% HPMC | -3.1% | 1,350 | 4,850 | Reduced Cmax while maintaining AUC, leading to improved tolerability. |
Table 3: Key Biomarkers for Monitoring Organ-Specific Toxicity
| Organ System | Primary Biomarkers (Serum/Plasma) | Histopathological Correlates |
| Liver | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin | Hepatocellular necrosis, apoptosis, cholestasis, steatosis |
| Kidney | Blood Urea Nitrogen (BUN), Creatinine (Crea) | Tubular necrosis, interstitial nephritis, glomerular damage |
| Heart | Cardiac Troponins (cTnI, cTnT) | Myocardial necrosis, inflammation, fibrosis |
| Pancreas | Amylase, Lipase | Acinar cell necrosis, inflammation |
| Bone Marrow | Complete Blood Count (CBC) with differential (RBC, WBC, Platelets) | Myeloid and erythroid hypoplasia/aplasia |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
Objective: To determine the highest dose of Compound X that can be administered daily for 7 days without causing >20% weight loss or severe clinical signs of toxicity.
Methodology:
-
Animal Model: Use 3-5 mice (e.g., C57BL/6, 8-10 weeks old) per dose group.[12]
-
Dose Selection: Based on in vitro data, select a starting dose and escalate by 2-3 fold in subsequent groups (e.g., Vehicle, 10, 30, 100 mg/kg).[22]
-
Administration: Administer Compound X daily for 7 consecutive days via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Record body weights and clinical signs daily.
-
Observe animals for signs of toxicity (lethargy, ruffled fur, abnormal posture) at least twice daily.
-
At the end of the study, collect blood for PK analysis and key organs (liver, kidney, spleen, etc.) for histopathology.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or other significant adverse effects.
Protocol 2: Assessment of Drug-Induced Liver Injury (DILI)
Objective: To evaluate the hepatotoxic potential of Compound X in rats following repeated dosing.
Methodology:
-
Animal Model: Use Sprague-Dawley rats (3-5 per sex per group).
-
Study Design: Administer vehicle, a low dose, and a high dose (near the MTD) of Compound X daily for 14 or 28 days.
-
Blood Sampling: Collect blood at baseline and at termination (and optionally, an interim timepoint) for clinical chemistry analysis.
-
Biomarker Analysis: Measure serum levels of ALT, AST, ALP, and Total Bilirubin.[13]
-
Terminal Procedures:
-
At study termination, perform a full necropsy and record organ weights (especially liver).
-
Collect liver tissue and fix in 10% neutral buffered formalin.
-
Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
-
Histopathology: A board-certified veterinary pathologist should evaluate the liver sections for signs of injury, such as necrosis, inflammation, and steatosis.[23]
Mandatory Visualizations
Caption: Workflow for investigating and mitigating unexpected in vivo toxicity.
Caption: Decision tree for selecting a formulation or dosing mitigation strategy.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Prediction of the effect of formulation on the toxicity of chemicals - Toxicology Research (RSC Publishing) DOI:10.1039/C6TX00303F [pubs.rsc.org]
- 8. Advantage of dose fractionation in monoclonal antibody-targeted radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose fractionation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. altasciences.com [altasciences.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Specific Hepatorenal Toxicity and Cross-Species Susceptibility of Eight Representative Pesticides [mdpi.com]
- 14. Toxicokinetics in preclinical drug development of small-molecule new chemical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. archive.cancerworld.net [archive.cancerworld.net]
- 19. Cardiovascular Toxicities of Small Molecule Tyrosine Kinase Inhibitors: An Opportunity for Systems-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. academic.oup.com [academic.oup.com]
Addressing variability in experimental results with 6RK73
Technical Support Center: Compound 6RK73
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results observed with Compound this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for Compound this compound in our cell-based assays. What are the potential causes?
A1: Variability in IC50 values for Compound this compound can stem from several factors:
-
Cell Line Authenticity and Passage Number: Ensure the cell line has been recently authenticated and use cells within a consistent and low passage number range. Genetic drift in higher passage numbers can alter cellular response to this compound.
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and binding proteins that may interact with this compound, altering its effective concentration. It is recommended to pre-screen new serum lots.
-
Compound Stability and Storage: Compound this compound is sensitive to light and repeated freeze-thaw cycles. Prepare fresh dilutions from a master stock for each experiment and store aliquots at -80°C, protected from light.
-
Assay-Specific Parameters: Factors such as cell seeding density, incubation time, and the specific viability assay used (e.g., MTT vs. CellTiter-Glo) can significantly impact the calculated IC50. Maintain strict consistency in all assay parameters.
Q2: The downstream effects of this compound on the PQR signaling pathway are not reproducible. What could be going wrong?
A2: Reproducibility issues in signaling pathway experiments are common. For the PQR pathway, consider the following:
-
Timing of Stimulation and Lysis: The phosphorylation of key proteins in the PQR pathway is often transient. A detailed time-course experiment is crucial to identify the optimal time point for cell lysis after this compound treatment.
-
Antibody Quality: The specificity and affinity of primary antibodies against pathway components (e.g., p-PQR, J-Kinase) are critical. Validate each antibody lot for its intended application (e.g., Western Blot, ELISA) and use the recommended dilutions.
-
Loading Controls: Ensure that loading controls for Western Blots are appropriate. Some common housekeeping proteins can be affected by experimental treatments. It may be necessary to test multiple loading controls to find one that is stable under your specific conditions.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Results
This guide provides a systematic approach to troubleshooting variability in cell viability assays with Compound this compound.
Table 1: Troubleshooting Inconsistent Cell Viability
| Observation | Potential Cause | Recommended Action |
| High well-to-well variability within the same plate. | Inconsistent cell seeding; Edge effects. | Use an automated cell counter for accuracy. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| IC50 value drifts between experiments. | Different lots of Compound this compound or assay reagents; Inconsistent incubation times. | Use the same lot of all reagents for a set of comparative experiments. Standardize all incubation periods with timers. |
| No dose-response curve observed. | Incorrect concentration range; Compound precipitation. | Perform a wide-range dose-response (e.g., 1 nM to 100 µM) to find the active range. Visually inspect solutions for precipitation. |
Guide 2: Western Blotting for PQR Pathway Activation
This guide outlines steps to ensure reproducible Western Blot results for the this compound-activated PQR pathway.
Table 2: Troubleshooting PQR Pathway Western Blots
| Observation | Potential Cause | Recommended Action |
| Weak or no signal for phosphorylated proteins. | Suboptimal lysis buffer; Short treatment time. | Use a lysis buffer containing fresh phosphatase and protease inhibitors. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 min) to determine peak phosphorylation. |
| High background on the membrane. | Insufficient blocking; Antibody concentration too high. | Block the membrane for at least 1 hour at room temperature. Titrate the primary antibody to determine the optimal concentration. |
| Inconsistent loading control bands. | Pipetting errors; Protein degradation. | Use a calibrated pipette and perform a BCA assay to normalize protein loading. Ensure samples are kept on ice and contain protease inhibitors. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Plate 5,000 cells per well in a 96-well opaque plate and incubate for 24 hours.
-
Compound Treatment: Prepare a 2x serial dilution of Compound this compound in culture medium. Add the diluted compound to the cells and incubate for 48 hours.
-
Lysis and Luminescence: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes to stabilize the signal.
-
Data Acquisition: Read luminescence using a plate reader.
Protocol 2: Western Blot for p-PQR
-
Cell Treatment and Lysis: Treat cells with 10 µM Compound this compound for 30 minutes. Wash with cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibody (anti-p-PQR) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: A typical workflow for assessing cell viability after treatment with Compound this compound.
Best practices for storing and handling 6RK73
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of 6RK73, a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, specific, and covalent inhibitor of UCHL1, a deubiquitinating enzyme.[1][2] It acts by forming an irreversible covalent bond with the catalytic cysteine residue in the active site of UCHL1, thereby inactivating the enzyme.[3] This inhibition leads to the accumulation of ubiquitinated proteins and disrupts cellular ubiquitin homeostasis.[3]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for UCHL1 over other deubiquitinating enzymes (DUBs), including its closest family members, UCHL3 and UCHL5.[1][2] However, it is important to note that at higher concentrations, some off-target effects have been observed, most notably against PARK7 (also known as DJ-1).
Q3: What are the main research applications of this compound?
A3: this compound is primarily used in cancer research, particularly in studies related to breast cancer metastasis.[1][4] It has been shown to inhibit the TGFβ signaling pathway, which is crucial for cancer cell migration and invasion.[1][4] Specifically, this compound treatment leads to a decrease in TGFβ-induced phosphorylation of SMAD2 and SMAD3, as well as a reduction in the protein levels of TβRI and total SMAD.[1][2]
Q4: How should I store and handle the solid compound?
A4: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[3]
Q5: How do I prepare and store stock solutions of this compound?
A5: It is recommended to prepare a stock solution of this compound in DMSO, for example, at a concentration of 10 mM.[2] Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no inhibition of UCHL1 activity | Improper storage of this compound: The compound may have degraded due to incorrect storage conditions or repeated freeze-thaw cycles of the stock solution. | Always store the solid compound and stock solutions at the recommended temperatures. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Incorrect assay conditions: The concentration of this compound or the incubation time may be insufficient for complete inhibition. | Optimize the concentration of this compound and the incubation time in your specific assay. Refer to the experimental protocols for recommended starting points. | |
| Unexpected or off-target effects observed | High concentration of this compound: At higher concentrations, this compound can exhibit off-target activity, with PARK7 being a known off-target. | Use the lowest effective concentration of this compound possible for your experiment. Include appropriate controls, such as a UCHL1 knockout/knockdown cell line, to confirm that the observed phenotype is UCHL1-dependent. Consider using a structurally unrelated UCHL1 inhibitor as a complementary control. |
| Compound precipitation in cell culture media | Low solubility in aqueous solutions: this compound has limited solubility in aqueous media. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept low (typically <0.5%) to avoid solvent-induced toxicity and compound precipitation. If precipitation occurs, try preparing a fresh dilution from the stock solution and vortexing thoroughly before adding to the media. |
| Inconsistent results between experiments | Variability in experimental setup: Minor differences in cell density, passage number, or treatment conditions can lead to variability. | Standardize your experimental protocols as much as possible. Ensure consistent cell seeding densities and use cells within a similar passage number range for all experiments. |
Quantitative Data
| Parameter | Value | Reference |
| IC50 for UCHL1 | 0.23 µM | [1][2] |
| IC50 for UCHL3 | 236 µM | [2] |
| Molecular Weight | 307.37 g/mol | [3] |
| Chemical Formula | C13H17N5O2S | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of TGFβ Pathway Inhibition
This protocol describes how to assess the effect of this compound on the TGFβ signaling pathway in a breast cancer cell line such as MDA-MB-231.
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
Recombinant human TGF-β1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSMAD2 (Ser465/467), anti-SMAD2, anti-TβRI, anti-UCHL1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free DMEM for 12-16 hours.
-
Pre-treat the cells with 5 µM this compound or DMSO (vehicle control) for 2 hours.
-
Stimulate the cells with 5 ng/mL TGF-β1 for 1 hour.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-pSMAD2 (1:1000), anti-SMAD2 (1:1000), anti-TβRI (1:1000), anti-UCHL1 (1:1000), anti-GAPDH (1:5000).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Protocol 2: Cell Migration (Wound Healing) Assay
This protocol outlines a method to assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed MDA-MB-231 cells in a 6-well plate and grow them to 90-100% confluency.
-
-
Wound Creation:
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh serum-free or low-serum (e.g., 1% FBS) DMEM containing either 5 µM this compound or DMSO (vehicle control).
-
-
Image Acquisition:
-
Capture images of the wound at 0 hours (immediately after scratching) and at subsequent time points (e.g., 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound on UCHL1.
Caption: A typical experimental workflow for studying the effects of this compound.
References
Optimizing TAMRA ABP Assays for 6RK73: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the TAMRA Activity-Based Probe (ABP) assay with the covalent UCHL1 inhibitor, 6RK73.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit UCHL1?
This compound is a potent, specific, and irreversible covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1] It forms a covalent bond with the active site cysteine residue of UCHL1, thereby inactivating the enzyme.[2][3]
Q2: What is a TAMRA ABP assay and how does it measure UCHL1 activity?
A TAMRA Activity-Based Probe (ABP) assay is a fluorescence-based method used to measure the activity of specific enzymes within a complex biological sample. For UCHL1, a probe consisting of ubiquitin linked to a TAMRA fluorophore (e.g., TAMRA-Ub-PA or Ub-Lys-TAMRA-Gly) is used.[4][5] Active UCHL1 enzymes will cleave the ubiquitin probe, leading to a change in the fluorescence properties of TAMRA, which can be measured to quantify enzyme activity. One common method is to monitor changes in fluorescence polarization (FP).[4][6]
Q3: What is the reported IC50 of this compound for UCHL1?
The reported half-maximal inhibitory concentration (IC50) of this compound for UCHL1 is approximately 0.23 µM.[1]
Q4: How specific is this compound for UCHL1?
This compound demonstrates high specificity for UCHL1. For instance, it shows almost no inhibition of the closely related deubiquitinase UCHL3, with a reported IC50 of 236 µM.[1]
Q5: What is the role of UCHL1 in the signaling pathway affected by this compound?
UCHL1 is implicated in several signaling pathways, notably the Transforming Growth Factor-β (TGF-β) signaling pathway. UCHL1 can deubiquitinate and stabilize components of this pathway, such as the TGF-β type I receptor (TβRI) and SMAD proteins, promoting downstream signaling that is often associated with cancer progression and metastasis.[7][8] By inhibiting UCHL1, this compound can suppress this signaling cascade.[1]
Troubleshooting Guide
Problem 1: Low Signal or No Change in Fluorescence
| Potential Cause | Recommended Solution |
| Inactive UCHL1 Enzyme | Ensure proper storage and handling of the recombinant UCHL1 enzyme. Avoid multiple freeze-thaw cycles. Test enzyme activity with a known positive control. |
| Degraded TAMRA-Ub Probe | Store the TAMRA-Ub probe protected from light and at the recommended temperature. Prepare fresh working solutions for each experiment. |
| Incorrect Buffer Conditions | The assay buffer should be optimized for UCHL1 activity. A common starting point is a buffer containing Tris or HEPES at a physiological pH (7.4-8.0), with the addition of a reducing agent like DTT or TCEP, and a non-ionic detergent like Tween-20 to prevent aggregation. |
| Insufficient Incubation Time | Optimize the incubation time for the reaction between UCHL1 and the TAMRA-Ub probe. A time-course experiment can help determine the optimal endpoint. |
| Sub-optimal Probe Concentration | The concentration of the TAMRA-Ub probe should be below the Kd of the enzyme-substrate interaction to ensure that the assay is sensitive to changes in enzyme activity. Titrate the probe to find the lowest concentration that gives a robust signal. |
Problem 2: High Background Signal
| Potential Cause | Recommended Solution |
| Autofluorescence of Test Compound | Test the fluorescence of this compound or other test compounds alone at the assay wavelength to check for intrinsic fluorescence. If significant, a different fluorescent probe or assay format may be necessary. |
| Contaminated Buffers or Plates | Use high-quality, fresh reagents and plates designed for fluorescence assays. Ensure that the microplate reader is clean. |
| Non-specific Binding of the Probe | Include a control with a catalytically inactive UCHL1 mutant (e.g., C90A) to assess non-specific binding of the TAMRA-Ub probe.[8] Increasing the detergent concentration in the assay buffer may also help reduce non-specific binding. |
| Light Scatter | High concentrations of proteins or other macromolecules can cause light scattering. Ensure that all solutions are clear and free of precipitates. |
Problem 3: Inconsistent or Variable Results
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. For multi-well plates, consider using a multichannel pipette. |
| Temperature Fluctuations | Ensure that all assay components are at the same temperature before starting the reaction and maintain a consistent temperature during incubation. |
| DMSO Concentration Effects | The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all wells, as higher concentrations can inhibit enzyme activity. |
| Edge Effects in Microplates | To minimize edge effects, avoid using the outer wells of the microplate or fill them with buffer/media to create a more uniform temperature and humidity environment. |
Experimental Protocols
TAMRA-Ubiquitin-Propargylamide (TAMRA-Ub-PA) Activity-Based Probing Assay
This protocol is a representative method for assessing the inhibition of UCHL1 by this compound in a cellular context.
Materials:
-
MDA-MB-436 breast cancer cells
-
This compound inhibitor
-
TAMRA-Ub-PA probe
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitor cocktail)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Culture and Treatment: Culture MDA-MB-436 cells to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control for the desired time (e.g., 4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Probe Labeling: Normalize the protein concentration of all lysates. Add the TAMRA-Ub-PA probe to a final concentration of 200-500 nM.
-
Incubation: Incubate the lysates with the probe for 30-60 minutes at 37°C.
-
SDS-PAGE: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the TAMRA-labeled proteins by scanning the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for TAMRA (typically ~540 nm and ~580 nm, respectively).
-
Analysis: The intensity of the fluorescent band corresponding to UCHL1 (at ~25 kDa) will decrease with increasing concentrations of this compound, indicating inhibition of UCHL1 activity.
Visualizations
Caption: UCHL1 promotes TGF-β signaling by stabilizing TβRI. This compound inhibits UCHL1, leading to TβRI degradation and reduced downstream signaling.
Caption: Workflow for assessing this compound inhibition of UCHL1 using a TAMRA ABP assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay Systems for Profiling Deubiquitinating Activity [mdpi.com]
- 5. ubiqbio.com [ubiqbio.com]
- 6. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Ubiquitin C-Terminal Hydrolase L1 Facilitates Cutaneous Wound Healing via Activating TGF-β/Smad Signalling Pathway in Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UCHL1 as a novel target in breast cancer: emerging insights from cell and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of UCHL1 Inhibitors: 6RK73 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Ubiquitin C-terminal Hydrolase L1 (UCHL1) inhibitor 6RK73 with other notable alternatives. The following sections detail quantitative efficacy data, experimental methodologies for key assays, and visualizations of the pertinent signaling pathways to facilitate a comprehensive understanding of their relative performance.
Quantitative Efficacy of UCHL1 Inhibitors
The following table summarizes the in vitro efficacy of this compound and other selected UCHL1 inhibitors. The data highlights the half-maximal inhibitory concentration (IC50) and, where available, the inhibitory constant (Ki) against UCHL1 and the closely related isoform UCHL3 to indicate selectivity.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Selectivity (UCHL3/UCHL1 IC50) | Mechanism of Action |
| This compound | UCHL1 | 0.23 [1] | N/A | ~1026 | Covalent, Irreversible[1] |
| UCHL3 | 236[1] | N/A | |||
| LDN-57444 | UCHL1 | 0.88 [2] | 0.40 [2] | ~28 | Reversible, Competitive[2] |
| UCHL3 | 25[2] | N/A | |||
| IMP-1710 | UCHL1 | 0.038 [3][4] | N/A | >26 | Covalent[3] |
| UCHL3 | >1 (inactive) | N/A | |||
| Compound 30 | UCHL1 | 0.94 [5] | 0.40 [5] | ~18 | Reversible, Competitive[5] |
| UCHL3 | 17[5] | N/A | |||
| VAEFMK (1) | UCHL1 | 29 (after ~2h) [1] | N/A | >13 | Covalent, Irreversible[1] |
| UCHL3 | >400 | N/A | |||
| MT-19 | UCHL1 | 0.67 [1] | N/A | N/A | Covalent, Reversible[1] |
N/A: Not Available
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of UCHL1 inhibitors.
In-vitro UCHL1 Deubiquitinase Activity Assay (Fluorogenic)
This protocol is adapted from commercially available UCHL1 inhibitor screening kits and is suitable for determining the IC50 values of test compounds.[6][7]
Materials:
-
Purified recombinant Human UCHL1 protein
-
Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin) fluorogenic substrate
-
Assay Buffer (e.g., 50 mM Tris pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.1% (w/v) BSA)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare 1x Assay Buffer by diluting a 10x stock and adding DTT to a final concentration of 5 mM.
-
Dilute UCHL1 enzyme to the desired working concentration (e.g., 80 pg/µl) in 1x Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in 1x Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute Ub-AMC substrate in 1x Assay Buffer to the desired final concentration (e.g., 400-fold dilution).
-
-
Assay Protocol:
-
Add 25 µl of diluted UCHL1 to each well of the microplate, except for the "Negative Control" wells.
-
To the "Negative Control" wells, add 25 µl of 1x Assay Buffer.
-
Add 5 µl of the serially diluted test inhibitor or vehicle (DMSO) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 30 minutes with gentle agitation.
-
Initiate the reaction by adding 20 µl of the diluted Ub-AMC substrate to all wells. Protect the plate from light.
-
Incubate at room temperature for 30 minutes.
-
Read the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (Negative Control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Transwell Cell Migration Assay
This protocol describes a method to assess the effect of UCHL1 inhibitors on cancer cell migration.[8][9][10][11]
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates
-
Cancer cell line of interest (e.g., MDA-MB-436)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Test inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol or 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Detach the cells using a non-enzymatic method (e.g., 5mM EDTA), wash with PBS, and resuspend in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/ml).
-
-
Assay Setup:
-
Rehydrate the Transwell inserts by adding warm serum-free medium to the upper and lower chambers and incubating for 1-2 hours at 37°C.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Add the cell suspension to the upper chamber of the Transwell insert. Include the test inhibitor at various concentrations in the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory rate (e.g., 24-48 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-15 minutes.
-
Stain the fixed cells by immersing the insert in a staining solution.
-
-
Quantification:
-
Wash the inserts with water to remove excess stain.
-
Allow the membrane to dry.
-
Count the number of stained, migrated cells on the lower surface of the membrane using a microscope. Count several random fields of view and calculate the average.
-
Western Blot Protocol for Phosphorylated Proteins (pSMAD2/3 and pAkt)
This protocol outlines the steps for detecting changes in the phosphorylation status of key signaling proteins following treatment with UCHL1 inhibitors.[4][12][13][14]
Materials:
-
Cell line of interest (e.g., MDA-MB-436)
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pSMAD2, anti-pSMAD3, anti-pAkt, anti-total SMAD2/3, anti-total Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Plate cells and allow them to adhere.
-
Treat cells with the test inhibitor or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pSMAD2) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe with antibodies for total protein and a loading control.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and/or the loading control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by UCHL1 and a typical experimental workflow for inhibitor screening.
Caption: UCHL1's role in the TGF-β signaling pathway.
Caption: UCHL1-mediated regulation of the PI3K/Akt pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. clyte.tech [clyte.tech]
- 9. Corning Transwell Cell Migration Assay Ultimate Guide [corning.com]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
6RK73: A Highly Specific Inhibitor of UCHL1 with Minimal UCHL3 Cross-Reactivity
A definitive guide to the selectivity of the covalent irreversible inhibitor 6RK73, providing researchers with essential data and protocols for its use in studying Ubiquitin C-terminal Hydrolase L1 (UCHL1).
Executive Summary
For researchers investigating the specific roles of UCHL1, the covalent inhibitor this compound presents a highly selective tool with minimal off-target effects on its closest homolog, UCHL3. Experimental data demonstrates a significant difference in the half-maximal inhibitory concentration (IC50) of this compound, with an IC50 of 0.23 µM for UCHL1 and 236 µM for UCHL3, indicating over a 1000-fold selectivity for UCHL1.[1][2] This guide provides a comprehensive overview of the validation of this compound's specificity, including comparative inhibitory data, detailed experimental protocols, and relevant signaling pathway diagrams to support your research and drug development endeavors.
Data Presentation: this compound Specificity
The following table summarizes the quantitative data on the inhibitory activity of this compound against UCHL1 and UCHL3.
| Enzyme | IC50 Value (µM) | Fold Selectivity (UCHL3 IC50 / UCHL1 IC50) |
| UCHL1 | 0.23[1][2] | >1000 |
| UCHL3 | 236[1][2] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies for key validation experiments are provided below.
Biochemical Inhibition Assay for IC50 Determination
This protocol outlines the determination of IC50 values for this compound against purified UCHL1 and UCHL3.
Materials:
-
Purified recombinant human UCHL1 and UCHL3 proteins
-
This compound inhibitor
-
Fluorogenic ubiquitin substrate (e.g., Ub-AMC or Ub-Rho-morpholine)[3]
-
Fluorescence plate reader
Procedure:
-
Prepare a 1x Assay Buffer by diluting the 10x stock and adding DTT to a final concentration of 5 mM.[4]
-
Prepare serial dilutions of this compound in 1x Assay Buffer.
-
In a 96-well black microplate, add the diluted UCHL1 or UCHL3 enzyme to each well, except for the "Negative Control" wells.
-
Add the serially diluted this compound to the appropriate "Test Inhibitor" wells. For "Positive Control" and "Negative Control" wells, add an equivalent volume of Diluent Solution (1x Assay Buffer).
-
Pre-incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitor to interact with the enzyme.[4]
-
Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate to all wells. Protect the plate from direct light.
-
Incubate at room temperature for 30 minutes.[5]
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for the chosen substrate (e.g., λexcitation=350 nm; λemission=460 nm for Ub-AMC).[4][5]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay
This protocol validates the specific inhibition of UCHL1 by this compound in a cellular context using a competitive activity-based protein profiling approach.
Materials:
-
HEK293T cells[3]
-
This compound inhibitor
-
Broad-spectrum deubiquitinase (DUB) activity-based probe (e.g., Cy5-Ub-PA or rhodamine-ubiquitin-propargylamide)[3]
-
Cell lysis buffer
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Treat HEK293T cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[3]
-
Lyse the cells to obtain total cell lysates.
-
Treat the cell lysates with a broad-spectrum DUB activity-based probe for 1 hour to label the remaining active DUBs.[3]
-
Denature the samples and resolve the proteins by SDS-PAGE.
-
Scan the gel for fluorescence to visualize the labeled DUBs.[3]
-
The specific inhibition of UCHL1 by this compound is indicated by the disappearance of the fluorescent band corresponding to UCHL1, while the bands of other DUBs remain unchanged.[3]
Mandatory Visualizations
Experimental Workflow for Validating this compound Specificity
Caption: Workflow for validating the specificity of this compound.
UCHL1 and UCHL3 in the PI3K/Akt Signaling Pathway
Both UCHL1 and UCHL3 have been shown to modulate the PI3K/Akt signaling pathway, albeit with opposing effects in some cancer contexts.[6][7] UCHL1 can promote cancer stem cell-like properties through this pathway, while UCHL3 may act as a repressor.[6][7] Understanding this context is crucial when using this compound to dissect the specific contributions of UCHL1.
Caption: Opposing roles of UCHL1 and UCHL3 in PI3K/Akt signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. UCH-L1 and UCH-L3 regulate the cancer stem cell-like properties through PI3 K/Akt signaling pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
6RK73 vs. siRNA Knockdown of UCHL1: A Comparative Guide for Researchers
For researchers investigating the role of Ubiquitin Carboxyl-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in cancer and neurodegenerative diseases, the choice between a small molecule inhibitor like 6RK73 and a genetic approach like siRNA-mediated knockdown is a critical experimental design decision. This guide provides a comprehensive comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool for their studies.
At a Glance: this compound vs. UCHL1 siRNA
| Feature | This compound (Small Molecule Inhibitor) | siRNA (Gene Knockdown) |
| Mechanism of Action | Covalent, irreversible inhibition of UCHL1's hydrolase activity. | Post-transcriptional gene silencing by mRNA degradation. |
| Target | UCHL1 protein's enzymatic activity. | UCHL1 mRNA, leading to reduced protein expression. |
| Mode of Action | Pharmacological inhibition. | Genetic knockdown. |
| Temporal Control | Acute and reversible (upon withdrawal of the compound, though this compound is irreversible). | Transient, with effects lasting for a few days depending on cell type and transfection efficiency. |
| Specificity | Can have off-targets; this compound is reported to be highly selective for UCHL1 over UCHL3. | Can have off-target effects due to sequence homology; requires careful design and validation. |
| Applications | In vitro and in vivo studies, target validation, drug development. | In vitro and in vivo studies, target validation, functional genomics. |
Quantitative Data Comparison
The following tables summarize quantitative data from studies utilizing this compound and siRNA to target UCHL1. It is important to note that direct side-by-side comparisons in the same study are limited, and thus, data is compiled from various sources.
Table 1: Efficacy of UCHL1 Inhibition/Knockdown
| Parameter | This compound | UCHL1 siRNA | Citation(s) |
| UCHL1 Protein Level | No direct effect on protein level. | Can achieve >75% reduction in protein expression. | [1] |
| UCHL1 Hydrolase Activity | IC50 of 0.23 µM. | Indirectly reduces activity by decreasing enzyme concentration. | [2] |
| Effect on Downstream Signaling (e.g., pSMAD2/3) | Strong inhibition of TGFβ-induced pSMAD2 and pSMAD3. | Leads to a decrease in downstream signaling by reducing UCHL1 levels. | [2] |
Table 2: Functional Effects of UCHL1 Inhibition/Knockdown
| Functional Assay | This compound | UCHL1 siRNA | Cell Line | Citation(s) |
| Cell Migration | Significant inhibition of migration. | Significant inhibition of migration. | MDA-MB-436 (Breast Cancer) | [2] |
| Cell Invasion | Not explicitly reported. | Significant inhibition of invasion. | Various Cancer Cell Lines | [3] |
| Cell Proliferation | Not explicitly reported. | Decreased cell proliferation. | Neuro2a (Neuroblastoma) | [1] |
Signaling Pathways
UCHL1 is involved in multiple signaling pathways. Below are diagrams of key pathways and the points of intervention for this compound and siRNA.
Caption: UCHL1 in the TGF-β signaling pathway.
References
A Comparative Analysis of TGFβ Pathway Inhibitors: 6RK73 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The transforming growth factor-beta (TGFβ) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and migration. Its dysregulation is implicated in a variety of diseases, most notably cancer and fibrosis, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of several small molecule inhibitors of the TGFβ pathway, with a special focus on the novel inhibitor 6RK73 and its unique mechanism of action compared to established TGFβ receptor kinase inhibitors.
Mechanism of Action: A Tale of Two Strategies
TGFβ signaling is initiated by the binding of a TGFβ ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). This phosphorylation event activates ALK5, which in turn phosphorylates the downstream effector proteins SMAD2 and SMAD3. The phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.
Most small molecule inhibitors of the TGFβ pathway, such as Galunisertib (LY2157299) , Vactosertib (TEW-7197) , RepSox , and SB-431542 , are ATP-competitive inhibitors that directly target the kinase activity of ALK5. By binding to the ATP-binding pocket of ALK5, these inhibitors prevent the phosphorylation of SMAD2 and SMAD3, thereby blocking downstream signaling.
In contrast, This compound employs an indirect and novel mechanism to suppress TGFβ signaling. This compound is a covalent and irreversible inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme (DUB).[1][2][3] UCHL1 has been shown to deubiquitinate and stabilize both TβRI and SMAD2, protecting them from proteasomal degradation.[1][2][3] By inhibiting UCHL1, this compound promotes the ubiquitination and subsequent degradation of TβRI and SMAD2, leading to a reduction in the total levels of these key signaling proteins and a potent suppression of the TGFβ pathway.[1][2][3]
Comparative Performance of TGFβ Pathway Inhibitors
The following table summarizes the key characteristics and performance metrics of this compound and other prominent TGFβ pathway inhibitors. It is important to note that a direct comparison of IC50 values between this compound and the other inhibitors is not appropriate, as they target different proteins.
| Inhibitor | Target | Mechanism of Action | IC50 | Downstream Effect |
| This compound | UCHL1 | Covalent, irreversible inhibitor of deubiquitinase activity. | 0.23 µM (for UCHL1)[4] | Promotes degradation of TβRI and SMAD2, inhibiting SMAD phosphorylation.[1][2][3] |
| Galunisertib (LY2157299) | TβRI (ALK5) | ATP-competitive kinase inhibitor. | 56 nM[5][6][7][8] | Directly inhibits SMAD2 phosphorylation.[7][8] |
| Vactosertib (TEW-7197) | TβRI (ALK5) / ALK4 | ATP-competitive kinase inhibitor. | 11-13 nM (for ALK5) | Potently inhibits TGFβ-induced SMAD2/3 phosphorylation. |
| RepSox | TβRI (ALK5) | ATP-competitive kinase inhibitor. | 4 nM (autophosphorylation), 23 nM (ATP binding)[9] | Inhibits ALK5 autophosphorylation and downstream signaling. |
| SB-431542 | TβRI (ALK5) / ALK4 / ALK7 | ATP-competitive kinase inhibitor. | 94 nM (for ALK5)[2][3][10][11] | Inhibits SMAD2 phosphorylation and TGFβ-induced gene expression.[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are representative protocols for key experiments cited in the evaluation of TGFβ pathway inhibitors.
ALK5 Kinase Assay (for Direct Inhibitors)
This assay measures the direct inhibitory effect of a compound on the kinase activity of TβRI (ALK5). A common method is the ADP-Glo™ Kinase Assay.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.
Protocol:
-
Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), recombinant human ALK5 enzyme, a suitable substrate (e.g., a generic kinase peptide substrate), and ATP.
-
Inhibitor Preparation: Serially dilute the test compound (e.g., Galunisertib) in DMSO, followed by a final dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control). Add 2 µL of diluted ALK5 enzyme. Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
UCHL1 Deubiquitinase (DUB) Activity Assay (for this compound)
This assay measures the ability of this compound to inhibit the enzymatic activity of UCHL1. A common method utilizes a fluorogenic ubiquitin substrate.
Principle: A quenched fluorogenic substrate, Ubiquitin-AMC (7-amino-4-methylcoumarin), is used. When UCHL1 cleaves the ubiquitin, the AMC is released and fluoresces, with the signal being proportional to UCHL1 activity.
Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.5 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA). Prepare recombinant human UCHL1 enzyme and the Ub-AMC substrate.
-
Inhibitor Preparation: Serially dilute this compound in DMSO, followed by a final dilution in assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well black plate, add the diluted UCHL1 enzyme and the diluted this compound or DMSO (vehicle control). Incubate at room temperature for 30 minutes to allow for covalent bond formation.
-
DUB Reaction: Initiate the reaction by adding the Ub-AMC substrate to each well.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity (Excitation: ~350 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes using a fluorescence plate reader.
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence curve). Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Phospho-SMAD2 (pSMAD2)
This cell-based assay determines the effect of inhibitors on the phosphorylation of SMAD2, a key downstream event in the TGFβ pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. The levels of phosphorylated SMAD2 are compared between treated and untreated cells.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HaCaT or a cancer cell line of interest) and grow to ~80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with the inhibitor (e.g., this compound, Galunisertib) at various concentrations for 1-2 hours. Stimulate the cells with TGFβ1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pSMAD2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for pSMAD2 and a loading control (e.g., GAPDH or total SMAD2). Normalize the pSMAD2 signal to the loading control and compare the levels between different treatment groups.
Conclusion
The landscape of TGFβ pathway inhibitors is evolving, with new therapeutic strategies continually emerging. While direct ALK5 kinase inhibitors like Galunisertib, Vactosertib, RepSox, and SB-431542 have been the mainstay of research, the advent of molecules like this compound with an indirect mechanism of action opens up new avenues for targeting this critical signaling pathway. The choice of inhibitor will depend on the specific research question and the desired therapeutic outcome. For researchers in this field, a thorough understanding of the distinct mechanisms of action and the appropriate experimental methodologies to evaluate their efficacy is paramount for advancing the development of novel treatments for TGFβ-driven diseases.
References
- 1. UCHL1 as a novel target in breast cancer: emerging insights from cell and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Deubiquitinase Activity Profiling Identifies UCHL1 as a Candidate Oncoprotein That Promotes TGFβ-Induced Breast Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Inhibition of Ubiquitin C-Terminal Hydrolase L1 Facilitates Cutaneous Wound Healing via Activating TGF-β/Smad Signalling Pathway in Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. KEGG PATHWAY Database [genome.jp]
Independent Verification of 6RK73's Anti-Metastatic Properties: A Comparative Guide
Metastasis remains a primary driver of cancer-related mortality, accounting for the vast majority of deaths in patients with solid tumors. The development of therapeutic agents that can specifically inhibit the metastatic cascade is a critical goal in oncology research. This guide provides an objective comparison of the anti-metastatic properties of the novel UCHL1 inhibitor, 6RK73, with other emerging anti-metastatic agents. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's potential.
Overview of this compound and Comparative Compounds
This compound is a covalent, irreversible, and specific inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinase that has been identified as highly active in aggressive breast cancers, particularly triple-negative breast cancer (TNBC).[1][2][3] Mechanistically, this compound exerts its anti-metastatic effects by inhibiting UCHL1's ability to deubiquitinate and stabilize the TGFβ type I receptor (TβRI) and SMAD2.[1][3] This leads to the downregulation of the TGFβ signaling pathway, a crucial mediator of epithelial-mesenchymal transition (EMT) and metastasis.[1][3]
For a comprehensive evaluation, this compound is compared against three classes of anti-metastatic compounds:
-
LDN-57444 : Another inhibitor of UCHL1, which has been shown to be less potent than this compound.[3][4]
-
TGFβ Pathway Inhibitors : This class includes small molecule inhibitors like Galunisertib (LY2157299) that directly target TGFβ receptor kinases.[5][6][7]
-
Autotaxin (ATX) Inhibitors : Represented by IOA-289, these compounds target a different pathway involved in tumor fibrosis and immune suppression, which also contributes to metastasis.[8]
Quantitative Comparison of Anti-Metastatic Activity
The following tables summarize the available quantitative data for this compound and its comparators from in vitro and in vivo studies. Direct comparison of absolute values should be approached with caution due to variations in experimental models and conditions across different studies.
Table 1: In Vitro Anti-Metastatic Activity
| Compound | Target | Assay Type | Cell Line | Concentration | Effect | Reference |
| This compound | UCHL1 | Transwell Migration | MDA-MB-436 | 5 µM | Significant inhibition of migration | [3][9] |
| LDN-57444 | UCHL1 | TAMRA ABP Assay | MDA-MB-436 | 5 µM | Poor intracellular UCHL1 inhibition | [3][4] |
| Galunisertib (LY2157299) | TGFβRI | SMAD2 Phosphorylation Inhibition | 4T1-LP | 0.2 - 10 µM | Dose-dependent inhibition of pSMAD2 | [5] |
| IOA-289 | Autotaxin | LPA Production Inhibition | Human Plasma | IC50: 36 nM | Potent inhibition of LPA C16:0, C18:1, C18:2, C20:4 |
Table 2: In Vivo Anti-Metastatic Activity
| Compound | Target | Animal Model | Administration | Dosage | Primary Endpoint | Result | Reference |
| This compound | UCHL1 | Zebrafish Xenograft (MDA-MB-436 cells) | Added to egg water | Not specified | Extravasation | Potent inhibition of extravasation | [3][9] |
| Galunisertib (LY2157299) | TGFβRI | Mouse (4T1 syngeneic breast cancer) | Oral gavage | 75 mg/kg BID | Tumor Volume | Significant reduction in tumor volume (P < 0.01) | [5] |
| IOA-289 | Autotaxin | Mouse (E0771 breast cancer) | Not specified | Not specified | Tumor Growth | Decreased tumor growth | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided in the DOT language for use with Graphviz.
This compound Mechanism of Action
Caption: Signaling pathway of this compound's anti-metastatic action.
Experimental Workflow: Transwell Migration Assay
Caption: Workflow for a transwell migration assay.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of the reported findings. The following are representative protocols for key experiments used to assess anti-metastatic properties.
Transwell Migration/Invasion Assay (Boyden Chamber)
This assay measures the ability of cancer cells to migrate through a porous membrane towards a chemoattractant, with an additional layer of extracellular matrix (e.g., Matrigel) for invasion assays.
Materials:
-
24-well plate with transwell inserts (8 µm pore size)
-
Cancer cell line (e.g., MDA-MB-231, MDA-MB-436)
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
This compound or other inhibitors
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
-
Microscope
Procedure:
-
(For Invasion Assay): Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the transwell insert membrane with the Matrigel solution and allow it to solidify at 37°C.
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Add 500 µL of complete medium to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
-
Add the desired concentration of this compound or control (e.g., DMSO) to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
Cell Removal: After incubation, carefully remove the transwell inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% crystal violet for 20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Quantification: Allow the inserts to air dry. Visualize and count the migrated cells in several random fields of view using a microscope. Calculate the average number of migrated cells per field for each treatment group.
Wound Healing (Scratch) Assay
This assay assesses collective cell migration by creating a "wound" in a confluent monolayer of cells and monitoring the rate of wound closure.
Materials:
-
6-well or 12-well plates
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cancer cells in a 6-well plate and grow until they form a confluent monolayer.
-
Starvation (Optional): To minimize cell proliferation, replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours.
-
Creating the Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the well with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentration of this compound or control.
-
Imaging: Immediately capture images of the scratch at time 0 using a microscope. Mark the position of the images to ensure the same fields are captured at subsequent time points.
-
Incubation and Monitoring: Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., 6, 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each treatment group.
In Vivo Zebrafish Metastasis Assay
The zebrafish xenograft model offers a rapid in vivo system to study cancer cell metastasis due to the transparency of the embryos.
Materials:
-
Zebrafish embryos (2 days post-fertilization)
-
Cancer cell line (e.g., MDA-MB-436) labeled with a fluorescent dye (e.g., DiI)
-
Microinjection apparatus
-
Anesthetic (e.g., tricaine)
-
This compound
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Label the cancer cells with a fluorescent dye according to the manufacturer's protocol. Resuspend the cells in PBS.
-
Microinjection: Anesthetize the zebrafish embryos. Using a microinjection needle, inject approximately 200-300 fluorescently labeled cancer cells into the yolk sac or perivitelline space of each embryo.
-
Treatment: Transfer the injected embryos to fresh egg water containing the desired concentration of this compound or control.
-
Incubation: Incubate the embryos at 33°C.
-
Imaging and Analysis: At 24, 48, and 72 hours post-injection, visualize the embryos under a fluorescence microscope. Quantify metastasis by counting the number of embryos with disseminated cancer cells outside of the primary injection site. The number and size of metastatic foci can also be measured.
Conclusion
The available data indicate that this compound is a potent and specific inhibitor of UCHL1 with demonstrable anti-metastatic properties in preclinical models. Its mechanism of action through the inhibition of the TGFβ signaling pathway provides a strong rationale for its therapeutic potential, particularly in aggressive cancers like TNBC. A direct comparison with other anti-metastatic agents is challenging due to the lack of head-to-head studies. However, the data presented in this guide offer a foundation for researchers to independently assess the promise of this compound. Further investigation, including in vivo studies in mammalian models and direct comparative analyses, will be crucial to fully elucidate its clinical potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Deubiquitinase Activity Profiling Identifies UCHL1 as a Candidate Oncoprotein That Promotes TGFβ-Induced Breast Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deubiquitinase activity profiling identifies UCHL1 as a candidate oncoprotein that promotes TGFβ-induced breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UCHL1 as a novel target in breast cancer: emerging insights from cell and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. [논문]Autotaxin Inhibition with IOA-289 Decreases Breast Tumor Growth in Mice Whereas Knockout of Autotaxin in Adipocytes Does Not [scienceon.kisti.re.kr]
- 9. medchemexpress.com [medchemexpress.com]
Navigating the Reproducibility of UCHL1 Inhibition: A Comparative Guide to 6RK73
For researchers, scientists, and drug development professionals investigating the role of Ubiquitin C-terminal hydrolase L1 (UCHL1) in cancer, the small molecule inhibitor 6RK73 has emerged as a potent tool. This guide provides a comparative analysis of this compound, examining its performance against alternative inhibitors and offering insights into the reproducibility of studies utilizing this compound. We present key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to support your research endeavors.
Performance Comparison of UCHL1 Inhibitors
The landscape of UCHL1 inhibitors is evolving, with several compounds available for research purposes. To aid in the selection of the most appropriate tool, the following table summarizes the key performance indicators for this compound and a commonly cited alternative, LDN-57444.
| Inhibitor | Target | IC50 (UCHL1) | IC50 (UCHL3) | Key Cellular Effects | Known Off-Targets |
| This compound | UCHL1 | 0.23 µM[1] | 236 µM[1] | Potent inhibition of breast cancer migration and extravasation; strong inhibition of TGFβ-induced pSMAD2 and pSMAD3.[1] | PARK7[2] |
| LDN-57444 | UCHL1 | 0.88 µM | 25 µM | Reported to decrease cell viability at higher concentrations; its validity as a potent intracellular UCHL1 inhibitor has been questioned.[2] | Not extensively documented in compared literature. |
Note: A lower IC50 value indicates a more potent inhibitor. The selectivity of an inhibitor is often assessed by comparing its IC50 value against its primary target versus other related proteins (e.g., UCHL3).
Experimental Protocols for Reproducibility
To facilitate the replication and validation of studies using this compound, this section provides detailed methodologies for key experiments, primarily based on the foundational work of Liu et al. (2019) in Clinical Cancer Research.
Cell Migration Assay (Transwell Assay)
This assay is crucial for assessing the impact of UCHL1 inhibition on cancer cell motility.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or other inhibitors
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Preparation: Culture breast cancer cells (e.g., MDA-MB-436) to ~80% confluency. The day before the assay, starve the cells in a serum-free medium.
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.
-
Resuspend the starved cells in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In the upper chamber of the inserts, add 100 µL of the cell suspension.
-
Add this compound or the vehicle control (e.g., DMSO) to the upper chamber at the desired final concentration (e.g., 5 µM).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Fixation and Staining:
-
Carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet solution for 15 minutes.
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Using a microscope, count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field for each experimental condition.
-
Western Blotting for Phospho-SMAD2/3
This protocol is used to determine the effect of UCHL1 inhibition on the TGFβ signaling pathway.
Materials:
-
Breast cancer cells (e.g., MDA-MB-436)
-
TGFβ1
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSMAD2, anti-pSMAD3, anti-total SMAD2/3, anti-UCHL1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed MDA-MB-436 cells and grow to ~80% confluency.
-
Pre-treat the cells with this compound (e.g., 5 µM) or vehicle control for 1-3 hours.
-
Stimulate the cells with TGFβ1 (e.g., 5 ng/mL) for the desired time (e.g., 30-60 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pSMAD2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizing the Mechanisms of Action
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: TGFβ signaling pathway and the role of UCHL1 and its inhibitor this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
6RK73's performance in patient-derived xenograft (PDX) models
An extensive search for information regarding "6RK73" has yielded no specific results. This designation does not appear to correspond to any publicly documented compound, molecule, or experimental agent in the context of patient-derived xenograft (PDX) models or broader cancer research.
It is possible that "this compound" is an internal codename, a placeholder, or a highly specific identifier not in public circulation. Without the correct name of the substance or relevant scientific literature detailing its use, a comprehensive comparison guide on its performance in PDX models cannot be generated.
To proceed with your request, please provide the standard nomenclature, chemical name, or any associated publications for "this compound". This will enable the necessary research to gather data on its performance, identify suitable alternatives for comparison, and construct the detailed guide as you have outlined.
Once the correct information is available, a thorough analysis will be conducted to provide you with:
-
Quantitative Data Summaries: Clearly structured tables comparing the efficacy of the specified compound and its alternatives in PDX models, focusing on key metrics such as tumor growth inhibition, survival analysis, and relevant biomarker data.
-
Detailed Experimental Protocols: A comprehensive overview of the methodologies employed in the cited studies to ensure reproducibility and critical evaluation.
-
Visualizations: Custom diagrams generated using the Graphviz DOT language to illustrate signaling pathways, experimental workflows, and other conceptual relationships, adhering to the specified formatting and color-coding requirements.
We look forward to receiving the necessary information to fulfill your request.
Evaluating the Therapeutic Potential of 6RK73 Against Other DUB Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Deubiquitinating enzymes (DUBs) have emerged as a promising class of therapeutic targets in oncology and other diseases. Their role in regulating protein stability and cellular signaling pathways makes them critical nodes in disease progression. This guide provides a comparative analysis of the novel DUB inhibitor 6RK73 against other well-characterized inhibitors, offering a comprehensive overview of their performance based on available experimental data.
Introduction to this compound and Comparator DUB Inhibitors
This compound is a covalent, irreversible, and highly specific inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1][2] UCHL1 is implicated in the progression of several cancers, including breast cancer, where it promotes metastasis through the TGF-β signaling pathway. This guide compares this compound with other notable DUB inhibitors: VLX1570, P22077, b-AP15, and the broad-spectrum inhibitor PR-619. These comparators target different DUBs and associated pathways, providing a diverse landscape for evaluating the therapeutic potential of this compound.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and the selected comparator DUB inhibitors, focusing on their inhibitory activity and cellular effects.
Table 1: Inhibitory Activity (IC50/EC50) of DUB Inhibitors
| Inhibitor | Target DUB(s) | IC50/EC50 (µM) | Comments |
| This compound | UCHL1 | 0.23[1] | Covalent irreversible inhibitor; highly selective over UCHL3 (IC50 = 236 µM).[1] |
| UCHL3 | 236[1] | ||
| UCHL5 | >1000[3] | ||
| USP7, USP30, USP16, Papain | >50-fold selectivity over these enzymes.[2] | ||
| VLX1570 | Proteasomal DUBs (general) | ~10[4] | Derivative of b-AP15. |
| USP14 | More pronounced inhibition than UCHL5.[4] | ||
| UCHL5 | - | ||
| HCT116 cells (cytotoxicity) | 0.58 | ||
| P22077 | USP7 | 8.6[5] | Analog of P5091.[5] |
| USP47 | - | Inhibits the closely related USP47.[5] | |
| b-AP15 | 19S Proteasome DUBs (Ub-AMC cleavage) | 2.1[6] | Inhibits USP14 and UCHL5.[7] |
| HCT-116 cells (UbG76V-YFP accumulation) | 0.8[6] | ||
| PR-619 | USP4 | 3.93[8] | Broad-range, reversible DUB inhibitor.[8][9] |
| USP8 | 4.9[8] | ||
| USP7 | 6.86[8] | ||
| USP2 | 7.2[8] | ||
| USP5 | 8.61[8] | ||
| HCT116 cells (cytotoxicity) | 6.3[9] |
Table 2: Cellular Effects of DUB Inhibitors
| Inhibitor | Cell Line(s) | Observed Effects |
| This compound | MDA-MB-436 (Breast Cancer) | Inhibition of TGF-β-induced pSMAD2/3 phosphorylation, decreased TβRI and total SMAD protein levels, significant reduction in cell migration.[1] |
| VLX1570 | Multiple Myeloma cell lines | Induces apoptosis and accumulation of polyubiquitinated proteins.[4] |
| Ovarian Cancer cell lines | Inhibits cell proliferation in a dose-dependent manner. | |
| P22077 | Neuroblastoma cells | Induces p53-mediated apoptosis. |
| b-AP15 | Prostate Cancer cell lines (LNCaP, PC-3) | Suppresses cell proliferation and colony formation; induces apoptosis via extrinsic and intrinsic pathways.[10] |
| HCT-116 (Colon Carcinoma) | Results in G2/M phase cell-cycle arrest.[6] | |
| PR-619 | T24, BFTC-905 (Urothelial Carcinoma) | Induces ER stress-related apoptosis and G0/G1 cell cycle arrest.[8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to evaluate DUB inhibitors.
Deubiquitinase (DUB) Activity Assay (Ub-AMC)
This assay measures the enzymatic activity of DUBs through the cleavage of a fluorogenic substrate, Ubiquitin-7-Amino-4-methylcoumarin (Ub-AMC).
Materials:
-
Purified recombinant DUB enzyme
-
Ub-AMC substrate (stock solution in DMSO)
-
DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
DUB inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Protocol:
-
Prepare serial dilutions of the DUB inhibitor in DUB Assay Buffer.
-
In the wells of the 96-well plate, add the DUB enzyme diluted in DUB Assay Buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the Ub-AMC substrate to each well to a final concentration of 500 nM.[11]
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode for a set period (e.g., 30-60 minutes) or perform an endpoint reading after a fixed incubation time.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTS/MTT)
This assay assesses the cytotoxic or cytostatic effects of the DUB inhibitor on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DUB inhibitor (dissolved in DMSO)
-
MTS or MTT reagent
-
96-well clear microplate
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the DUB inhibitor in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor or DMSO (vehicle control).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the levels of specific proteins within a signaling pathway upon treatment with a DUB inhibitor.
Materials:
-
Cells treated with the DUB inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-SMAD2, total SMAD2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities.
Signaling Pathways and Experimental Workflows
The therapeutic effect of DUB inhibitors is intrinsically linked to the signaling pathways they modulate. The following diagrams, generated using Graphviz, illustrate the key pathways affected by the compared inhibitors and a typical experimental workflow.
Caption: TGF-β signaling pathway and the inhibitory action of this compound on UCHL1.
Caption: Proteasome pathway showing inhibition of DUBs by VLX1570/b-AP15.
Caption: p53 signaling pathway and the role of USP7 inhibitor P22077.
Caption: A typical experimental workflow for evaluating DUB inhibitors.
Discussion and Future Directions
The data presented in this guide highlight the distinct profiles of this compound and other DUB inhibitors. This compound stands out for its high specificity for UCHL1 and its covalent, irreversible mechanism of action. This specificity may translate to a more favorable therapeutic window with fewer off-target effects compared to broader-spectrum inhibitors like PR-619.
The therapeutic potential of this compound in breast cancer is supported by its targeted inhibition of the TGF-β pathway, a key driver of metastasis. In contrast, inhibitors like VLX1570 and b-AP15, which target proteasome-associated DUBs, induce a more general proteotoxic stress, which has shown efficacy in hematological malignancies but also carries the risk of toxicity, as observed in the clinical trial of VLX1570. P22077's targeting of the USP7-p53 axis represents another distinct therapeutic strategy, particularly relevant for tumors with wild-type p53.
Future research should focus on direct, head-to-head comparisons of these inhibitors in a standardized panel of cancer cell lines and in vivo models. A comprehensive DUB inhibitor selectivity profiling using activity-based probes would provide a clearer picture of their on- and off-target effects. Furthermore, elucidating the full spectrum of substrates for DUBs like UCHL1 will be crucial for understanding the broader biological consequences of their inhibition and for identifying patient populations most likely to benefit from these targeted therapies. The development of more specific and potent DUB inhibitors, guided by the insights gained from compounds like this compound, holds significant promise for advancing cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A novel deubiquitinase inhibitor b-AP15 triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Head-to-Head Comparison of 6RK73 and Other Small Molecule Inhibitors of Deubiquitinating Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the small molecule inhibitor 6RK73 with other relevant inhibitors, focusing on their performance, underlying mechanisms, and the experimental evidence supporting their characterization.
Introduction to this compound and the UCHL1 Target
This compound is a covalent, irreversible, and highly specific small molecule inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). UCHL1 is a deubiquitinating enzyme (DUB) that is highly expressed in neurons and has been implicated in various neurodegenerative diseases and cancers. In the context of cancer, particularly aggressive forms like triple-negative breast cancer (TNBC), UCHL1 has been identified as a candidate oncoprotein that promotes metastasis by enhancing the Transforming Growth Factor-β (TGFβ) signaling pathway[1]. By inhibiting UCHL1, this compound presents a promising therapeutic strategy for cancers dependent on this pathway.
Quantitative Performance Comparison
The efficacy and selectivity of small molecule inhibitors are critical for their potential as research tools and therapeutic agents. The following tables summarize the available quantitative data for this compound and other relevant inhibitors.
Table 1: In Vitro Potency of UCHL1 Inhibitors
| Inhibitor | Target(s) | IC50 (µM) | Inhibition Type | Notes |
| This compound | UCHL1 | 0.23 | Covalent, Irreversible | Shows high selectivity over UCHL3 (IC50 = 236 µM) and UCHL5.[1] |
| LDN-57444 | UCHL1 | 0.88[2] | Reversible, Competitive | Reported to have poor cell permeability and off-target effects. This compound is more potent in intracellular UCHL1 inhibition.[2] |
| IMP-1710 | UCHL1 | 0.038 | Covalent | A potent and selective covalent inhibitor. |
| Compound 1 (cyannopyrrolidine-based) | UCHL1, UCHL3 | 0.67 (UCHL1), 6.4 (UCHL3) | Covalent | Shows less selectivity for UCHL1 over UCHL3 compared to this compound. |
Table 2: Comparison with Inhibitors of Other Deubiquitinating Enzymes
| Inhibitor | Target(s) | IC50 (µM) | Notes |
| This compound | UCHL1 | 0.23 [1] | Highly selective for UCHL1. |
| b-AP15 | USP14, UCHL5 | ~1-2 (for 19S proteasome DUB activity) | Inhibits proteasome-associated DUBs, leading to apoptosis in multiple myeloma cells. Overcomes bortezomib resistance. |
Mechanism of Action: Inhibition of the TGFβ/SMAD Signaling Pathway
UCHL1 promotes breast cancer metastasis by deubiquitinating and stabilizing key components of the TGFβ signaling pathway, namely the TGFβ type I receptor (TβRI) and the downstream signaling molecules SMAD2 and SMAD3[1]. This stabilization prevents their degradation, leading to sustained signaling and promoting epithelial-to-mesenchymal transition (EMT), cell migration, and extravasation.
This compound, by covalently binding to and inhibiting UCHL1, prevents the deubiquitination of TβRI and SMAD2/3. This leads to their ubiquitination and subsequent proteasomal degradation, thereby downregulating the TGFβ pathway. The consequences of this inhibition include a reduction in the phosphorylation of SMAD2 and SMAD3 (pSMAD2 and pSMAD3), decreased levels of TβRI and total SMAD proteins, and ultimately, the suppression of breast cancer cell migration and extravasation[1].
Caption: TGFβ/SMAD signaling pathway and its modulation by UCHL1 and this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.
Deubiquitinase (DUB) Activity Assay (TAMRA-Ubiquitin-VME Probe Assay)
This assay is used to measure the enzymatic activity of UCHL1 and its inhibition by small molecules.
Materials:
-
Recombinant human UCHL1 protein
-
TAMRA-Ubiquitin-Vinyl Methyl Ester (TAMRA-Ub-VME) probe
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound and other test inhibitors dissolved in DMSO
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Inhibitor Incubation: Incubate recombinant UCHL1 with varying concentrations of this compound (or other inhibitors) in assay buffer for 30 minutes at 37°C to allow for inhibitor binding. A DMSO control (no inhibitor) is run in parallel.
-
Probe Labeling: Add the TAMRA-Ub-VME probe to the reaction mixture and incubate for an additional 15 minutes at 37°C. The probe will covalently bind to the active site of any remaining active UCHL1.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the TAMRA-labeled UCHL1 by scanning the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for TAMRA.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to UCHL1. The reduction in fluorescence intensity in the inhibitor-treated samples compared to the DMSO control indicates the level of inhibition. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for the DUB activity assay using a TAMRA-Ub-VME probe.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells in vitro.
Materials:
-
MDA-MB-436 breast cancer cells
-
Complete cell culture medium
-
6-well plates
-
Pipette tips (p200) for creating the scratch
-
This compound dissolved in DMSO
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed MDA-MB-436 cells in 6-well plates and grow them to form a confluent monolayer.
-
Creating the Wound: Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing either this compound at the desired concentration or DMSO as a control.
-
Imaging: Immediately capture images of the wounds at time 0.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., every 12 or 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point for both treated and control wells. The rate of wound closure is calculated and compared between the different conditions to determine the effect of the inhibitor on cell migration.
Zebrafish Xenograft Extravasation Assay
This in vivo assay evaluates the effect of this compound on the ability of cancer cells to exit the bloodstream and invade surrounding tissues.
Materials:
-
Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))
-
MDA-MB-436 cells labeled with a fluorescent dye (e.g., DiI)
-
Microinjection apparatus
-
This compound dissolved in DMSO
-
Embryo water
-
Confocal microscope
Procedure:
-
Cell Preparation: Label MDA-MB-436 cells with a fluorescent dye according to the manufacturer's protocol.
-
Microinjection: At 48 hours post-fertilization, anesthetize the zebrafish embryos and inject the fluorescently labeled cancer cells into the circulation via the duct of Cuvier.
-
Treatment: After injection, transfer the embryos to embryo water containing either this compound or DMSO (control) and incubate at 33°C.
-
Live Imaging: At different time points post-injection (e.g., 24, 48, and 72 hours), anesthetize the embryos and mount them in low-melting-point agarose for imaging.
-
Confocal Microscopy: Use a confocal microscope to visualize the fluorescent cancer cells within the fluorescent vasculature of the zebrafish embryos.
-
Data Analysis: Quantify the number of extravasated cells (cells that have moved from within the blood vessels to the surrounding tissue) in both the treated and control groups. A reduction in the number of extravasated cells in the this compound-treated group indicates an inhibitory effect on this crucial step of metastasis.
Conclusion
This compound is a potent and selective covalent inhibitor of UCHL1 that effectively disrupts the pro-metastatic TGFβ/SMAD signaling pathway in cancer cells. Head-to-head comparisons with other small molecule inhibitors demonstrate its superior intracellular potency and selectivity, making it a valuable tool for studying the role of UCHL1 in cancer and a promising candidate for further therapeutic development. The experimental data, supported by the detailed protocols provided, offer a solid foundation for future research in this area.
References
Safety Operating Guide
Proper Disposal of 6RK73: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the covalent UCHL1 inhibitor 6RK73, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, based on its Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of accidental release, personnel should be evacuated from the affected area, and the spill should be managed by trained individuals equipped for hazardous material cleanup.
Step-by-Step Disposal Procedure
The disposal of this compound, as with many research chemicals, requires careful consideration of its chemical properties and the potential for environmental contamination. The primary recommendation is to treat this compound as hazardous chemical waste.
-
Waste Collection : Collect waste this compound, including any contaminated materials such as pipette tips, vials, and absorbent paper, in a designated and clearly labeled hazardous waste container. The container must be compatible with the chemical's composition (CAS No. 1895050-66-4).
-
Labeling : The waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound" and its IUPAC name if available), and the specific hazards associated with the compound.
-
Storage : Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
-
Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management company. Do not attempt to dispose of this compound via standard laboratory drains or as regular solid waste.
Quantitative Data Summary
For clarity, the key identifying and safety information for this compound is summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1895050-66-4 |
| Molecular Formula | C₁₃H₁₇N₅O₂S |
| Primary Use | Research Use Only (UCHL1 Inhibitor) |
| Disposal Method | Licensed Professional Waste Disposal Service |
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
Adherence to these procedures will ensure the safe and compliant disposal of this compound, fostering a secure research environment and minimizing environmental impact. Always refer to the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date information.
Essential Safety and Logistical Information for Handling Hazardous Chemicals
Disclaimer: The identifier "6RK73" does not correspond to a recognized chemical substance in publicly available databases. Therefore, this guide uses Dimethyl Sulfoxide (DMSO) as an illustrative example to provide a comprehensive framework for safety and handling. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling and adapt these general procedures to the unique hazards of that substance.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for handling hazardous chemicals in a laboratory setting, using DMSO as a case study.
Personal Protective Equipment (PPE)
When handling hazardous chemicals, a multi-layered approach to personal protection is crucial. The following PPE is recommended for handling substances like DMSO:
-
Eye and Face Protection: Chemical splash goggles are mandatory to provide full protection against splashes.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A lab coat, apron, or coveralls should be worn to protect against skin contact.[2] For substances that can be absorbed through the skin, such as DMSO, impervious protective clothing, including boots and gloves, is necessary.[2]
-
Hand Protection: Gloves are a critical barrier.[3] The type of glove material must be selected based on the specific chemical being handled. For DMSO, it is important to choose gloves that are resistant to this solvent. Nitrile gloves are commonly used, but it's essential to check the manufacturer's compatibility chart.
-
Respiratory Protection: In most cases, handling DMSO in a well-ventilated area or under a chemical fume hood is sufficient.[4] However, if exposure limits are exceeded or if there is a risk of inhaling aerosols or vapors, a NIOSH-approved respirator may be required.[5]
Operational Plan: Safe Handling and Storage
Safe handling and storage are paramount to preventing accidents and exposure.
-
Ventilation: Always work in a well-ventilated area.[4][6] For volatile or highly toxic substances, a certified chemical fume hood is required.
-
Ignition Sources: DMSO is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces.[1][2] Ensure that all electrical equipment is properly grounded.[2]
-
Storage: Store chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, separated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4][7]
-
Hygiene: Practice good industrial hygiene.[2][7] Wash hands thoroughly after handling chemicals and before eating, drinking, or smoking.[2][7] Contaminated clothing should be removed and laundered before reuse.[8]
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste in designated, properly labeled, and sealed containers.
-
Disposal Method: Combustible materials like DMSO may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not dispose of chemical waste down the drain unless specifically permitted by your institution's environmental health and safety office.
Data Presentation: Properties of Dimethyl Sulfoxide (DMSO)
The following table summarizes key quantitative data for DMSO, extracted from its Safety Data Sheet.
| Property | Value |
| CAS Number | 67-68-5 |
| Molecular Formula | (CH₃)₂SO |
| Molecular Weight | 78.13 g/mol |
| Boiling Point | 189 °C (372 °F)[9] |
| Flash Point | 89 °C (192 °F)[9] |
| Autoignition Temperature | 300-302 °C (572-575 °F) |
| Occupational Exposure Limit (WEEL TWA) | 250 ppm[2] |
| Vapor Pressure | 0.556 mbar at 20 °C[9] |
Experimental Protocol: General Procedure for Handling a Hazardous Liquid Chemical
This protocol provides a step-by-step guide for safely handling a hazardous liquid chemical like DMSO in a laboratory setting.
-
Preparation:
-
Consult the Safety Data Sheet (SDS) for the specific chemical to understand its hazards and required safety precautions.
-
Ensure a clean and organized workspace.
-
Verify that a chemical spill kit is readily accessible.
-
Set up all necessary equipment and reagents before handling the hazardous chemical.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a lab coat or apron.
-
Don chemical splash goggles.
-
If required, put on a respirator. Perform a user seal check.
-
Put on the appropriate chemical-resistant gloves.
-
-
Chemical Handling:
-
Perform all manipulations of the hazardous liquid within a certified chemical fume hood.
-
Use appropriate glassware and equipment. Inspect for any cracks or defects before use.
-
Dispense the chemical carefully to avoid splashing.
-
Keep containers closed when not in use.
-
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Properly label and store the chemical in its designated storage area.
-
Dispose of any chemical waste in the appropriate, labeled waste container.
-
-
Doffing Personal Protective Equipment (PPE):
-
Remove gloves first, peeling them off without touching the outside surface.
-
Remove the lab coat or apron.
-
Remove eye and face protection.
-
If a respirator was used, remove it last.
-
Wash hands thoroughly with soap and water.
-
Mandatory Visualization
The following diagrams illustrate key workflows for laboratory safety.
Caption: Workflow for Safe Handling of Hazardous Liquid Chemicals.
Caption: Sequential Order for Donning and Doffing PPE.
References
- 1. archpdfs.lps.org [archpdfs.lps.org]
- 2. greenfield.com [greenfield.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ICSC 0459 - DIMETHYL SULPHOXIDE [chemicalsafety.ilo.org]
- 5. takarabio.com [takarabio.com]
- 6. unil.ch [unil.ch]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. jacksmfg.com [jacksmfg.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
